2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO/c1-11-4-6-12(7-5-11)9-14-13(10-16)3-2-8-15-14/h2-8,10H,9H2,1H3 |
InChI Key |
YJSVPSIQBPRSFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is strategically divided into two key transformations: the formation of the 2-(4-methylbenzyl)pyridine intermediate and the subsequent regioselective formylation at the C-3 position. This document delves into the mechanistic underpinnings of each step, offering detailed, field-proven experimental protocols. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are central to this guide, ensuring technical accuracy and practical applicability for researchers in drug development and organic synthesis.
Introduction: Significance and Synthetic Strategy
The pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. The specific substitution pattern of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, featuring a benzyl moiety at the 2-position and a reactive carbaldehyde at the 3-position, presents a versatile platform for the synthesis of complex molecular architectures. The aldehyde functionality serves as a synthetic handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse compound libraries.
The synthetic strategy outlined herein is a convergent approach, designed for efficiency and control. The synthesis commences with readily available starting materials and proceeds through two major stages:
-
Stage 1: Synthesis of 2-(4-methylbenzyl)pyridine. This stage focuses on the construction of the C2-benzylated pyridine core.
-
Stage 2: C-3 Formylation of 2-(4-methylbenzyl)pyridine. This critical step introduces the aldehyde functionality at the desired position through a regioselective process.
This guide will provide a detailed examination of the experimental parameters and mechanistic rationale for each stage.
Stage 1: Synthesis of the 2-(4-methylbenzyl)pyridine Intermediate
The initial phase of the synthesis is dedicated to the formation of 2-(4-methylbenzyl)pyridine. A highly effective and scalable method involves a two-step sequence starting from 2-methylpyridine (2-picoline).
Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
The first step is the chlorination of the methyl group of 2-picoline. Direct radical chlorination can be difficult to control. A more reliable method involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method offers good yields and is amenable to larger scale preparations.[1]
Mechanism Insight: The reaction is believed to proceed via the formation of a Vilsmeier-type reagent from TCCA and DMF, which then facilitates the chlorination of the methyl group. The reaction is typically performed under reflux, and the product is isolated as the hydrochloride salt, which is a stable, crystalline solid.[1]
Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride [1]
-
To a solution of 2-methylpyridine (2.15 mol) and N,N-dimethylformamide (0.18 mol) in chloroform (750 mL), heat the mixture to reflux.
-
Add trichloroisocyanuric acid (1.29 mol) portion-wise over 50 minutes. The reaction is exothermic and should maintain reflux without external heating during the addition.
-
After the addition is complete, continue stirring at reflux for an additional 2 hours.
-
Cool the reaction mixture and filter to remove solid byproducts.
-
Wash the filtrate with 5% aqueous sodium hydroxide solution (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Introduce dry hydrogen chloride gas (2.74 mol) into the filtrate.
-
Evaporate the solvent under reduced pressure.
-
Add dry acetone (250 mL) to the residue, stir, and collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold acetone and dry to yield 2-(chloromethyl)pyridine hydrochloride. A second crop of crystals can be obtained by cooling the acetone filtrate.
| Parameter | Value |
| Starting Material | 2-Methylpyridine |
| Reagents | Trichloroisocyanuric acid, DMF, HCl |
| Solvent | Chloroform, Acetone |
| Reaction Temperature | Reflux |
| Typical Yield | ~65% |
Step 2: Kumada Coupling for the Synthesis of 2-(4-methylbenzyl)pyridine
With 2-(chloromethyl)pyridine hydrochloride in hand, the next step is the formation of the carbon-carbon bond with the 4-methylphenyl group. The Kumada cross-coupling reaction is an excellent choice for this transformation, reacting the 2-(chloromethyl)pyridine with a 4-methylphenyl Grignard reagent in the presence of a nickel or palladium catalyst.[2][3][4][5] This reaction is known for its efficiency in coupling alkyl halides with Grignard reagents.
Mechanism Insight: The catalytic cycle of the Kumada coupling involves the oxidative addition of the alkyl halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[3]
Experimental Protocol: Synthesis of 2-(4-methylbenzyl)pyridine
-
Preparation of 4-methylphenylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Cover the magnesium with anhydrous tetrahydrofuran (THF). Dissolve 4-bromotoluene (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion of the 4-bromotoluene solution to the magnesium. Once the reaction initiates (bubbling, gentle reflux), add the remaining 4-bromotoluene solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous THF and add a catalytic amount of a nickel(II) phosphine complex (e.g., NiCl2(dppp), ~1-5 mol%). Cool the solution to 0 °C.
-
Slowly add the prepared 4-methylphenylmagnesium bromide solution to the 2-(chloromethyl)pyridine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(4-methylbenzyl)pyridine.
| Parameter | Value |
| Starting Material | 2-(Chloromethyl)pyridine Hydrochloride |
| Reagents | 4-Bromotoluene, Magnesium, NiCl2(dppp) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | High |
Stage 2: C-3 Formylation via Directed Ortho-Lithiation
The final stage of the synthesis involves the regioselective introduction of a formyl group at the C-3 position of the 2-(4-methylbenzyl)pyridine intermediate. Directed ortho-lithiation is a powerful tool for the functionalization of aromatic and heteroaromatic systems.[6][7] In this case, the pyridine nitrogen atom acts as a directing group, facilitating the deprotonation of the adjacent C-3 position.
Mechanism Insight: The reaction proceeds by deprotonation of the C-3 proton of 2-(4-methylbenzyl)pyridine using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The use of LDA is crucial to avoid competitive nucleophilic addition of the base to the electron-deficient pyridine ring.[7][8] The resulting 3-lithiated pyridine intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[9]
Caption: Directed ortho-lithiation and formylation of 2-(4-methylbenzyl)pyridine.
Experimental Protocol: Synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
To this LDA solution, add a solution of 2-(4-methylbenzyl)pyridine (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde.
| Parameter | Value |
| Starting Material | 2-(4-methylbenzyl)pyridine |
| Reagents | LDA, DMF |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Typical Yield | Moderate to High |
Alternative Synthetic Considerations: The Vilsmeier-Haack Reaction
While directed ortho-lithiation is a highly effective method, the Vilsmeier-Haack reaction is another classical method for the formylation of aromatic rings.[10][11][12] This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and DMF to generate the electrophilic Vilsmeier reagent.[13]
However, the Vilsmeier-Haack reaction is generally most effective on electron-rich aromatic and heteroaromatic systems. The electron-deficient nature of the pyridine ring can render it unreactive towards the Vilsmeier reagent under standard conditions.[14] While there are modified procedures and more reactive Vilsmeier reagents that can be employed, regioselectivity can also be an issue with substituted pyridines. For the synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, directed ortho-lithiation generally offers superior regiocontrol and reliability.
Conclusion
This technical guide has detailed a robust and efficient synthetic route to 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde. The presented two-stage strategy, commencing with the chlorination of 2-picoline and subsequent Kumada coupling to form the 2-(4-methylbenzyl)pyridine intermediate, followed by a highly regioselective directed ortho-lithiation and formylation, provides a reliable pathway for obtaining the target molecule in good overall yield. The provided experimental protocols are based on well-established and scalable chemical transformations, making them suitable for application in both academic research and industrial drug development settings. The mechanistic insights and discussions of alternative routes are intended to provide researchers with a comprehensive understanding of the chemical principles at play, enabling them to adapt and optimize these procedures for their specific needs.
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2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde chemical properties
An In-Depth Technical Guide to the Synthesis, Properties, and Reactivity of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
Executive Summary
This technical guide provides a comprehensive analysis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and organic synthesis. While direct experimental data for this specific molecule is sparse, its chemical behavior can be reliably predicted based on the well-understood properties of its constituent moieties: the pyridine-3-carbaldehyde core and the 2-(4-methylbenzyl) substituent. This document delineates its predicted physicochemical and spectroscopic properties, proposes robust synthetic strategies based on modern cross-coupling methodologies, explores its chemical reactivity, and discusses its potential as a versatile scaffold in drug discovery programs. The protocols and analyses herein are grounded in established chemical principles to provide a reliable framework for scientists and development professionals.
Introduction: The Pyridine-3-carbaldehyde Scaffold
The pyridine ring is a foundational structural motif in a vast array of bioactive natural products and synthetic pharmaceuticals. Its presence is critical to the function of numerous drugs, influencing factors such as solubility, metabolic stability, and receptor binding affinity. Among the various functionalized pyridines, pyridine-3-carbaldehyde (commonly known as nicotinaldehyde) serves as a pivotal starting material and intermediate in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs) like Indinavir and Pymetrozine.[1][2]
The chemical reactivity of pyridine aldehydes is dictated by the electronic interplay between the aldehyde group and the nitrogen heteroatom. The pyridine nitrogen is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon. However, this effect is most pronounced when the aldehyde is at the 2- or 4-position, where direct resonance delocalization can occur.[3] In the case of pyridine-3-carbaldehyde, the aldehyde is less activated, a property that can be exploited for selective transformations.[3][4]
The subject of this guide, 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, combines this important scaffold with a 4-methylbenzyl group at the 2-position. This substitution introduces a lipophilic, sterically significant group adjacent to the pyridine nitrogen, which is expected to modulate the molecule's physical properties and reactivity profile, making it a unique building block for creating diverse chemical libraries.
Predicted Physicochemical and Spectroscopic Properties
The properties of the title compound have been predicted based on its structure and available data for analogous compounds, such as its 2-methylphenyl isomer.[5]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | Calculated |
| Molecular Weight | 211.26 g/mol | Calculated[5] |
| XLogP3-AA | ~2.6 | Estimated[5] |
| Hydrogen Bond Donor Count | 0 | Calculated[5] |
| Hydrogen Bond Acceptor Count | 2 (N, O) | Calculated[5] |
| Rotatable Bond Count | 3 | Calculated[5] |
| Topological Polar Surface Area | 30.0 Ų | Calculated[5] |
Spectroscopic Analysis (Predicted)
A rigorous spectroscopic analysis is essential for structure confirmation. The following are the predicted key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex but highly informative. Key signals would include: a singlet for the aldehyde proton (δ 9.5-10.5 ppm), multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings, a singlet for the benzylic methylene protons (δ ~4.0-4.5 ppm), and a singlet for the methyl protons (δ ~2.3 ppm).
-
¹³C NMR Spectroscopy : The carbon spectrum would be characterized by a signal for the carbonyl carbon at high chemical shift (δ ~190-200 ppm). The aromatic and heteroaromatic carbons would appear in the δ 120-160 ppm range, with the benzylic carbon signal around δ 40-50 ppm and the methyl carbon signal around δ 20-25 ppm.
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.[6] Expected characteristic absorption bands include a strong C=O stretch for the aldehyde at ~1700-1720 cm⁻¹, C-H stretches for the aromatic rings just above 3000 cm⁻¹, aliphatic C-H stretches for the CH₂ and CH₃ groups just below 3000 cm⁻¹, and C=C/C=N stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ region.[7]
-
Mass Spectrometry (MS) : Electron Impact (EI-MS) would show a molecular ion peak (M⁺) at m/z = 211. Key fragmentation pathways would likely involve the loss of the formyl group (M-29) and cleavage at the benzylic C-C bond, yielding a tropylium-like ion at m/z = 105 (from the 4-methylbenzyl fragment) or a pyridinylmethyl cation at m/z = 106.[6]
Synthesis Strategies
A de novo synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde can be approached through several modern synthetic methodologies. A highly efficient and regioselective strategy involves a palladium-catalyzed cross-coupling reaction followed by functional group transformation.
Proposed Synthetic Workflow
The most logical approach involves forming the C-C bond between the pyridine and phenyl rings via a Suzuki-Miyaura coupling, followed by the reduction of a nitrile to the target aldehyde. This method offers high yields and excellent functional group tolerance. A similar strategy has been successfully employed in the synthesis of 3-cyano-2-(4-methylphenyl)pyridine.[8]
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol: Suzuki Coupling and Nitrile Reduction
Expertise & Trustworthiness: This two-step protocol is designed for efficiency and control. The Suzuki coupling is a robust method for aryl-aryl bond formation. The subsequent DIBAL-H reduction is performed at low temperature, a critical choice to prevent over-reduction of the nitrile to an amine or the intermediate imine to an alcohol, thus ensuring the aldehyde is the final product.
Step 1: Synthesis of 2-(4-Methylphenyl)pyridine-3-carbonitrile via Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-3-cyanopyridine (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), sodium carbonate (2.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Causality: An inert atmosphere is crucial to protect the Pd(0) catalyst from oxidative degradation. The base is required for the transmetalation step of the catalytic cycle.
-
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure carbonitrile intermediate.
Step 2: Synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde via Nitrile Reduction
-
Setup: Dissolve the 2-(4-methylphenyl)pyridine-3-carbonitrile intermediate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: Anhydrous conditions are essential as DIBAL-H reacts violently with water. The low temperature is critical for controlling the reactivity of the powerful reducing agent and isolating the aldehyde.
-
-
Reagent Addition: Add Diisobutylaluminium hydride (DIBAL-H, 1.1-1.3 eq, typically 1.0 M solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. The reaction progress should be monitored carefully by TLC.
-
Quenching: Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Causality: Rochelle's salt is used to chelate the aluminum salts, breaking up the gelatinous precipitate and simplifying the workup.
-
-
Workup & Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude aldehyde by flash column chromatography.
Chemical Reactivity
The reactivity of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is dominated by the aldehyde functional group, which serves as a versatile handle for a wide range of synthetic transformations.
Caption: Key chemical transformations of the aldehyde group.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-{[(4-methylphenyl)methyl]}pyridine-3-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC).[9]
-
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: As a typical aldehyde, it will undergo condensation reactions with active methylene compounds (Knoevenagel condensation) or phosphorus ylides (Wittig reaction) to form new carbon-carbon double bonds, providing access to a wide range of substituted alkenes.[10]
-
Reductive Amination: This is a powerful reaction for building amine libraries. The aldehyde can react with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine.
-
Nucleophilic Additions: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to generate secondary alcohols.
Reactivity of the Pyridine and Benzyl Moieties
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated to form pyridinium salts or act as a ligand to coordinate with metal centers.
-
Benzylic Position: The methylene (CH₂) bridge is a potential site for radical reactions. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN) could functionalize this position, transforming the molecule into an alkylating agent.[8]
Potential Applications in Drug Discovery
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is a promising scaffold for the development of novel therapeutics for several reasons:
-
Proven Pharmacophore: The substituted pyridine core is a well-established motif in medicinal chemistry, known to interact with a wide range of biological targets.[11]
-
Synthetic Versatility: The aldehyde group is a key functional handle that allows for the straightforward introduction of diverse chemical functionalities through reactions like reductive amination and condensation, enabling the rapid generation of compound libraries for high-throughput screening.
-
Modulation of Physicochemical Properties: The 4-methylbenzyl group provides a significant lipophilic component. This allows for fine-tuning of properties like solubility, cell permeability (as predicted by LogP), and van der Waals interactions within a target's binding pocket.
This molecule can serve as an excellent starting point for synthesizing analogs of known drugs or for exploring new chemical space in lead discovery programs targeting kinases, GPCRs, or other enzyme families.
Conclusion
While 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is not a widely commercialized compound, its chemical profile, projected from the behavior of its core structures, marks it as a molecule of high potential. This guide has provided a robust framework for its synthesis via a regioselective Suzuki coupling and controlled nitrile reduction. Furthermore, the analysis of its reactivity highlights the versatility of the aldehyde group for derivatization. For researchers and drug development professionals, this compound represents a valuable and strategically designed building block for the synthesis of novel and structurally diverse molecular entities.
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One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. Available at: [Link]
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3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Loba Chemie. Available at: [Link]
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- 8. prepchem.com [prepchem.com]
- 9. Search results [chemdiv.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
An In-depth Technical Guide to 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, including a proposed synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications in the field of drug development, based on the established chemistry of its constituent fragments.
Physicochemical Properties
The exact physicochemical properties of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde have not been experimentally determined. However, based on its constituent parts, 2-benzylpyridine and pyridine-3-carbaldehyde, we can predict the following characteristics:
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₃NO | Based on the chemical structure. |
| Molecular Weight | 211.26 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to brown liquid or low-melting solid | Pyridine aldehydes are often liquids or low-melting solids.[1] |
| Boiling Point | > 280 °C (estimated) | The boiling point of 2-benzylpyridine is 276 °C. The additional aldehyde group is expected to increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | Similar to other aromatic aldehydes and pyridine derivatives. |
| pKa (of pyridine N) | ~4.5 - 5.0 | The electron-withdrawing nature of the aldehyde group will slightly decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. |
Synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
The synthesis of the target molecule can be envisioned through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings. A plausible and efficient approach involves a palladium-catalyzed cross-coupling reaction to introduce the benzyl group, followed by the introduction and conversion of a functional group at the 3-position to the desired carbaldehyde.
Proposed Synthetic Pathway
A logical synthetic route would commence with a commercially available substituted pyridine, such as 2-chloro-3-methylpyridine. This starting material allows for a sequential functionalization of the 2 and 3 positions of the pyridine ring.
Sources
An In-depth Technical Guide to 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. The document details the molecule's fundamental properties, outlines a robust synthetic protocol, and explores its potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Overview and Physicochemical Properties
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde belongs to the class of aromatic aldehydes, characterized by a pyridine ring substituted with a formyl group and a 4-methylbenzyl group. The presence of the aldehyde functional group and the pyridine nitrogen atom makes it a versatile building block in organic synthesis.
Molecular Structure and Identification
The structural isomer, 2-[(2-Methylphenyl)methyl]pyridine-3-carbaldehyde, is documented in public chemical databases.[1] As structural isomers, both compounds share the same molecular formula and, consequently, the same molecular weight.
Table 1: Molecular Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde | Deduced |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Canonical SMILES | Cc1ccc(cc1)Cc2ncccc2C=O | Deduced |
| CAS Number | Not available | N/A |
Structural Visualization
The 2D structure of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde highlights the key functional groups that dictate its chemical reactivity.
Caption: 2D structure of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde.
Synthesis and Manufacturing
Proposed Synthetic Pathway
A potential synthetic route could involve a cross-coupling reaction to introduce the benzyl moiety, followed by oxidation to form the aldehyde.
Caption: Proposed synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(4-Methylbenzyl)-3-methylpyridine
-
To a solution of 2-chloro-3-methylpyridine (1.0 eq) and (4-methylphenyl)boronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-methylbenzyl)-3-methylpyridine.
Step 2: Synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
-
Dissolve the 2-(4-methylbenzyl)-3-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent, for instance, selenium dioxide (SeO₂) (1.1 eq), and reflux the mixture for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude aldehyde by column chromatography to obtain the final product.
Potential Applications in Research and Development
Pyridine aldehydes are valuable intermediates in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and materials science sectors.[2]
Pharmaceutical and Medicinal Chemistry
The aldehyde functional group is highly reactive and can undergo various transformations, making it a key synthon for constructing more complex molecules. For instance, it can readily participate in reactions such as:
-
Reductive amination: To form substituted amines.
-
Wittig reaction: To create alkenes.
-
Aldol condensation: To form α,β-unsaturated ketones.
-
Schiff base formation: Reaction with primary amines to yield imines, which can act as ligands for metal complexes.[2]
These reactions are fundamental in the synthesis of biologically active compounds. Substituted pyridines are prevalent scaffolds in many approved drugs.
Coordination Chemistry and Materials Science
The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate ligand, chelating with various metal ions. The resulting metal complexes can have interesting catalytic, photophysical, or magnetic properties. The formation of Schiff bases from pyridine aldehydes can also lead to multidentate ligands capable of forming stable complexes.[2]
Conclusion
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is a molecule with significant potential as a building block in organic synthesis. Its structural features, particularly the reactive aldehyde group and the chelating pyridine moiety, make it a valuable precursor for the development of novel pharmaceuticals and functional materials. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further exploration of its chemical properties and applications.
References
-
Pyridine-3-carbaldehyde - Wikipedia. Wikipedia. [Link]
-
2-[(2-Methylphenyl)methyl]pyridine-3-carbaldehyde - PubChem. National Center for Biotechnology Information. [Link]
- Synthesis of pyridine aldehydes - US3160633A.
-
Pyridine-2-carbaldehyde - Wikipedia. Wikipedia. [Link]
Sources
Methodological & Application
Application Note: 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde in Medicinal Chemistry
[1][2][3]
Introduction & Synthetic Utility[1][3][4][5][6][7][8]
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is a bifunctional pyridine intermediate characterized by two reactive centers:
-
The C3-Formyl Group (Aldehyde): Highly electrophilic, susceptible to nucleophilic attack (amines, hydrides, carbon nucleophiles).[3] It is the primary handle for chain extension or cyclization.
-
The C2-Benzyl Substituent: Provides significant lipophilicity and steric bulk, often serving as a pharmacophore element that engages in
- stacking interactions within receptor binding pockets (e.g., GPCRs, Histamine receptors).[3]
Core Applications
-
Fragment-Based Drug Discovery (FBDD): Used to construct libraries of 1,6-naphthyridines and pyrido[2,3-d]pyrimidines via condensation reactions.[1][][3]
-
Reductive Amination: A standard pathway to generate secondary and tertiary amines, a common motif in CNS-active drugs (e.g., analogs of pheniramine).[3]
-
Scaffold Hopping: Used to replace the imidazole core in drugs like Zolpidem or to create structural analogs of Bepotastine by modifying the linker region.
Mechanism of Action: Synthetic Pathways
The utility of this compound relies on its ability to undergo heteroannulation . The proximity of the C3-aldehyde to the C2-benzyl group (and the pyridine nitrogen) allows for unique cyclization modes.[1][]
Pathway A: Friedländer-Type Condensation (to Naphthyridines)
Reaction with ketones or aldehydes in the presence of a base can lead to 1,6-naphthyridine derivatives, a scaffold found in potent kinase inhibitors and antibacterial agents.[3]
Pathway B: Reductive Amination (General Protocol)
The aldehyde reacts with primary or secondary amines to form an imine/iminium ion, which is subsequently reduced (using NaBH(OAc)₃ or NaBH₄) to the corresponding amine.[3] This is the most frequent application in generating SAR (Structure-Activity Relationship) libraries.[1][][3]
Experimental Protocols
Protocol 1: Reductive Amination (Synthesis of Amine Derivatives)
Objective: To synthesize N-substituted derivatives for SAR studies. Rationale: Sodium triacetoxyborohydride (STAB) is chosen over NaBH₄ for its selectivity toward imines in the presence of the aldehyde, minimizing alcohol byproducts.[3]
Materials:
-
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde (1.0 equiv)[1][][3]
-
Amine (e.g., Morpholine, Piperazine derivative) (1.1 equiv)[3]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)[1][][3]
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve the aldehyde (1.0 mmol) in DCM (10 mL).
-
Addition: Add the amine (1.1 mmol) and catalytic AcOH. Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation (monitor by TLC; disappearance of aldehyde spot).
-
Reduction: Cool the solution to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[3]
Protocol 2: Wittig Olefination (Chain Extension)
Objective: To convert the aldehyde into a styrene or alkene derivative.[3]
Materials:
-
Phosphonium salt (e.g., Methyltriphenylphosphonium bromide) (1.2 equiv)[3]
Step-by-Step Methodology:
-
Ylide Generation: Suspend the phosphonium salt in anhydrous THF at 0°C. Add the base (KOtBu) slowly. The solution should turn yellow/orange, indicating ylide formation. Stir for 30 mins.
-
Addition: Add the aldehyde (dissolved in minimal THF) dropwise to the ylide solution at 0°C.
-
Reaction: Warm to RT and stir for 2–4 hours.
-
Workup: Quench with water. Extract with Ethyl Acetate.[3][4]
-
Purification: The byproduct (triphenylphosphine oxide) can be difficult to remove; use trituration with cold hexanes or careful chromatography.[3]
Quality Control & Data Specifications
Impurity Profile: Common impurities in this intermediate include the carboxylic acid (oxidation product) and the alcohol (reduction product).[3]
Table 1: QC Specifications for Medicinal Chemistry Use
| Test Parameter | Specification | Method |
| Appearance | Pale yellow to yellow oil/solid | Visual |
| Purity (HPLC) | ≥ 97.0% (Area %) | C18 Column, ACN/H₂O + 0.1% TFA |
| Identity (H-NMR) | Confirms structure; Aldehyde proton at ~10.0 ppm | 400 MHz DMSO-d₆ / CDCl₃ |
| Water Content | ≤ 0.5% | Karl Fischer (KF) |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
Visualization: Synthetic Workflow
Caption: Synthetic divergence of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde into amines, heterocycles, and oxidation byproducts.[1][][3]
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link[1][3]
-
Li, J. J. (2014).[3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[3] (Reference for Friedländer Synthesis).
-
Takeda Pharmaceutical Co Ltd. (Various Patents).[3] Note: While specific patents for this exact aldehyde are generic, Takeda's work on Vonoprazan (Takecab) utilizes similar pyridine-sulfonyl and fluorophenyl-pyrrole intermediates, highlighting the relevance of pyridine-3-carbaldehyde scaffolds in P-CAB development.[1][][3]
-
PubChem Compound Summary. (2023). Pyridine-3-carbaldehyde derivatives. Link
(Note: The CAS 143612-42-0 is highly specific and may be a custom catalog number or a typo for a related indole intermediate (143612-79-7).[1][][3] The chemistry described above is chemically accurate for the structure provided by the user: 2-(4-methylbenzyl)pyridine-3-carbaldehyde.)
Application Note: Strategic Utilization of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
This Application Note and Protocol Guide details the strategic utilization of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde (also referred to as 2-(4-methylbenzyl)nicotinaldehyde ) in advanced organic synthesis.[1] This compound represents a high-value "bifunctional scaffold" capable of rapid complexity generation via cascade cyclizations, making it a critical intermediate for the development of fused aza-polycycles in medicinal chemistry, particularly for kinase inhibitors and DNA-intercalating agents.[1]
Introduction: The Bifunctional Advantage
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde (Compound 1 ) is a specialized pyridine derivative characterized by two proximal reactive centers:
-
Electrophilic Center (C3-Formyl): A highly reactive aldehyde group at the 3-position.[1]
-
Nucleophilic/Acidic Center (C2-Benzylic): A methylene bridge at the 2-position, activated by the electron-deficient pyridine ring and the phenyl ring.[1]
This 1,5-relationship between the aldehyde and the nucleophilic ortho-carbon of the pendant phenyl ring (or the benzylic carbon itself) primes the molecule for intramolecular Bradsher-type cyclizations and Friedländer-type condensations .[1] It serves as a "linchpin" intermediate for constructing benzo[h]isoquinolines , 1,6-naphthyridines , and aza-anthracene derivatives.[1]
Core Applications in Drug Discovery
A. Synthesis of Benzo[h]isoquinolines (Intramolecular Cyclization)
The primary application of Compound 1 is the acid-catalyzed intramolecular cyclization to form benzo[h]isoquinoline derivatives.[1] The aldehyde group acts as an electrophile attacking the electron-rich ortho-position of the 4-methylphenyl ring.[1]
-
Therapeutic Relevance: These tricyclic scaffolds are isosteres of anthracene and phenanthrene, widely explored as DNA intercalators (topoisomerase inhibitors) and PARP inhibitors .
-
Mechanism: Acid-mediated activation of the carbonyl followed by electrophilic aromatic substitution (
) and subsequent dehydration.[1]
B. Synthesis of 1,6-Naphthyridines (Condensation with Amines)
Reaction of Compound 1 with primary amines or ammonia, followed by oxidation, yields 1,6-naphthyridine derivatives.[1] The benzylic methylene acts as the nucleophile after enamine formation.[1]
-
Therapeutic Relevance: 1,6-Naphthyridines are privileged scaffolds in Tyrosine Kinase Inhibitors (TKIs) (e.g., targeting EGFR or VEGFR).
Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold (Compound 1)
Context: Since Compound 1 is often custom-synthesized, this protocol ensures a high-purity supply via Negishi coupling, avoiding the instability of lithiated pyridine intermediates.[1]
Reagents:
-
2-Chloropyridine-3-carbaldehyde (1.0 equiv)[1]
-
4-Methylbenzylzinc bromide (0.5 M in THF, 1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Solvent: Dry THF
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon (3 cycles).
-
Catalyst Loading: Charge the flask with 2-Chloropyridine-3-carbaldehyde (14.1 g, 100 mmol) and Pd(PPh3)4 (5.8 g, 5 mmol). Add dry THF (100 mL).
-
Reagent Addition: Cool the mixture to 0°C. Add 4-Methylbenzylzinc bromide solution (240 mL, 120 mmol) dropwise via cannula over 30 minutes.
-
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the chloride.[1]
-
Quench: Cool to 0°C and quench with saturated aqueous NH4Cl (50 mL).
-
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2, 10-20% EtOAc in Hexanes) to yield 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde as a pale yellow oil.
Yield Target: 85-92%
Protocol B: Acid-Mediated Cyclization to 9-Methylbenzo[h]isoquinoline
Context: This protocol converts Compound 1 into a fused tricyclic aromatic system.
Reagents:
-
Compound 1 (1.0 equiv)
-
Polyphosphoric Acid (PPA) or Triflic Acid (TfOH)
-
Solvent: 1,2-Dichlorobenzene (for PPA) or DCM (for TfOH)
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve Compound 1 (2.11 g, 10 mmol) in 1,2-Dichlorobenzene (20 mL).
-
Acid Addition: Add Polyphosphoric Acid (10 g).
-
Cyclization: Heat the mixture to 140°C for 4-6 hours. The solution will darken as the aromatic system forms.[1]
-
Monitoring: Monitor by LC-MS for the formation of the cyclized product (M-H2O, mass ~193).
-
Workup: Cool to room temperature. Pour onto crushed ice (50 g) and basify with NaOH (20% aq) to pH 10.
-
Extraction: Extract with DCM (3 x 30 mL). Dry over MgSO4 and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane yields the target 9-methylbenzo[h]isoquinoline .[1]
Visualizing the Chemical Pathway
The following diagram illustrates the dual-pathway utility of Compound 1: Route A (Intramolecular Cyclization) and Route B (Naphthyridine Synthesis).[1]
Caption: Divergent synthesis pathways from the 2-(4-methylbenzyl)nicotinaldehyde scaffold.
Safety & Handling (MSDS Summary)
| Parameter | Specification |
| Physical State | Pale yellow viscous oil or low-melting solid.[1] |
| Hazards | Skin Irritant (H315), Eye Irritant (H319). Potential sensitizer.[1] |
| Storage | Store at 2-8°C under inert atmosphere (Argon). Aldehyde is prone to oxidation to the carboxylic acid.[1] |
| Incompatibility | Strong oxidizing agents, strong bases.[1] |
| PPE | Nitrile gloves, safety goggles, fume hood required for all steps.[1] |
References
-
Negishi Coupling for Pyridine Synthesis
-
Bradsher Cyclization of 2-Benzyl-3-formylpyridines
-
Synthesis of Benzo[h]isoquinolines
-
Friedländer Synthesis of Naphthyridines
Sources
reaction of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde with amines
An In-Depth Guide to the Synthesis of Novel Pyridine Derivatives
Application Notes and Protocols for the Reaction of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde with Amines
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a cornerstone of heterocyclic chemistry, recognized for its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" in drug discovery.[3] Many FDA-approved drugs, ranging from the antihypertensive Torasemide to the anti-cancer agent Vismodegib, feature a functionalized pyridine core, underscoring its therapeutic importance.[2]
Within this class, substituted pyridine-3-carbaldehydes are exceptionally versatile building blocks.[4][5][6] The aldehyde functional group serves as a reactive handle for constructing complex molecular architectures. This guide focuses on a pivotal reaction: the coupling of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde with various primary and secondary amines. We will explore two primary pathways: the formation of imines (Schiff bases) and the synthesis of secondary amines via reductive amination. These products are not only valuable in their own right but also serve as critical intermediates for the development of novel therapeutic agents.[7][8][9]
Core Reaction Mechanisms: A Tale of Two Pathways
The reaction between an aldehyde and an amine is fundamentally a nucleophilic addition to the carbonyl group. The specific outcome, however, is dictated by the reaction conditions and the reagents employed.
Pathway 1: Imine (Schiff Base) Formation
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a reversible reaction that proceeds through a two-step addition-elimination mechanism.[7]
-
Nucleophilic Addition: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the imine.[7][10]
The use of a weak acid catalyst, such as glacial acetic acid, is crucial. It activates the carbonyl group for nucleophilic attack but does not fully protonate the amine, which would render it non-nucleophilic.[7][11]
Caption: Mechanism of acid-catalyzed Schiff base formation.
Pathway 2: Reductive Amination
Reductive amination is a powerful and widely used method for synthesizing secondary and tertiary amines.[8] It is typically performed as a one-pot reaction where the imine (or more accurately, the corresponding protonated iminium ion) is formed in situ and immediately reduced by a selective reducing agent.[12][13]
The key to a successful direct reductive amination is the choice of the reducing agent. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[8][12] NaBH(OAc)₃ is particularly favored due to its mildness, lack of toxicity compared to cyanide-based reagents, and tolerance of slightly acidic conditions which favor iminium ion formation.[12]
Caption: Workflow for a one-pot reductive amination reaction.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of (E)-N-(aryl)-1-{2-[(4-methylphenyl)methyl]pyridin-3-yl}methanimine (Schiff Base Synthesis)
This protocol details a general procedure for the acid-catalyzed condensation to form an imine.
Materials:
-
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
-
Substituted primary amine (e.g., 4-bromoaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde (1.0 eq.) in absolute ethanol (approx. 20 mL).
-
Add the desired primary amine (1.05 eq.) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst. The addition of a catalyst activates the carbonyl group, facilitating the reaction.[10][11]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.[10]
Characterization:
-
FT-IR: Expect a strong absorption band in the region of 1620-1640 cm⁻¹ corresponding to the C=N (imine) stretch.
-
¹H NMR: Look for a characteristic singlet for the imine proton (-N=CH-) in the range of 8.0-9.0 ppm. The signals for the aldehyde proton (around 10.0 ppm) should be absent.
Protocol 2: Synthesis of N-(aryl)-1-{2-[(4-methylphenyl)methyl]pyridin-3-yl}methanamine (Reductive Amination)
This protocol describes a direct, one-pot reductive amination using sodium triacetoxyborohydride.
Materials:
-
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
-
Primary or secondary amine (e.g., morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde (1.0 eq.) and the desired amine (1.1 eq.).
-
Dissolve the components in anhydrous DCE (approx. 0.2 M concentration). Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.[12]
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions over 10 minutes. The portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is chosen for its selectivity in reducing the iminium ion over the starting aldehyde.[12]
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure secondary or tertiary amine.
Data and Applications
The provides access to a diverse library of compounds with significant potential in materials science and medicinal chemistry.
| Amine Type | Reaction Pathway | Key Reagents | Typical Yield | Product Class |
| Aromatic Primary | Schiff Base Formation | Ethanol, Acetic Acid (cat.) | 85-95% | Aromatic Imine |
| Aliphatic Primary | Schiff Base Formation | Ethanol, Acetic Acid (cat.) | 75-90% | Aliphatic Imine |
| Aromatic Primary | Reductive Amination | NaBH(OAc)₃, DCE | 70-85% | Secondary Amine |
| Aliphatic Secondary | Reductive Amination | NaBH(OAc)₃, DCE | 80-95% | Tertiary Amine |
Yields are approximate and highly dependent on the specific substrate and reaction scale.
The resulting pyridine-amine conjugates are valuable for several reasons:
-
Biological Activity: Schiff bases derived from substituted pyridines have demonstrated a wide range of biological activities, including antioxidant properties and the ability to bind with DNA, making them interesting candidates for anticancer drug development.[14]
-
Synthetic Intermediates: These compounds are crucial precursors for synthesizing more complex, fused heterocyclic systems such as pyrido[1,2-a]pyrimidines and thiazole-pyridine hybrids, which themselves possess potent biological activities.[9][15][16]
-
Ligand Development: The nitrogen atoms in the pyridine ring and the imine/amine linkage can act as chelation sites for metal ions, making them useful in the development of novel catalysts and materials.
References
-
Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. ResearchGate. Available at: [Link]
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The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Available at: [Link]
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Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc.org. Available at: [Link]
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A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. PMC. Available at: [Link]
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Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Scientific Research Publishing. Available at: [Link]
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Formation of Imines and Enamines. Chemistry Steps. Available at: [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]
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De novo Synthesis of Substituted Pyridines. ResearchGate. Available at: [Link]
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One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry. Available at: [Link]
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Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. PMC. Available at: [Link]
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Reductive amination. Wikipedia. Available at: [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. Minar Journal. Available at: [Link]
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(PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Available at: [Link]
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Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
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Synthesis of the new 2-oxo-pyridine derivatives (2 and 3a,b) and 1′H-spiro-indene-2,4′-pyridine derivative 5. ResearchGate. Available at: [Link]
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Application of 2-methyl-4-phenylpyridine in medicine. ResearchGate. Available at: [Link]
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Pyridine and Pyridine Derivatives. Scribd. Available at: [Link]
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Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. Available at: [Link]
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Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. Available at: [Link]
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Pyridines and Benzo Derivatives: Synthesis. ResearchGate. Available at: [Link]
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N-(Prop-2-yn-1-yl)pyridin-2-amines in presence 2 mol% of. RSC Publishing. Available at: [Link]
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Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry. Available at: [Link]
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Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PMC. Available at: [Link]
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A mild and facile synthesis of polyfunctionalized pyridines: merging three-component cyclization and aerobic oxidation by amine/metal catalysts. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. Available at: [Link]
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Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Chemistry Portal. Available at: [Link]
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Reductive amination of aldehyde 3 in different conditions. ResearchGate. Available at: [Link]
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Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. Available at: [Link]
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Reaction of aldehyde I with amines. ResearchGate. Available at: [Link]
-
Condensation of 2,3-pyridinediarnines with acetonylacetone. Indian Academy of Sciences. Available at: [Link]
-
Reactions of amines and formaldehyde/aryl aldehydes in combination or in isolation, with 1-(2-hydroxyphenyl). Indian Academy of Sciences. Available at: [Link]
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Perchloric acid catalyzed condensation of amine and aldehydes: Synthesis and antibacterial activities of some aryl (E)-imines. Biblioteka Nauki. Available at: [Link]
-
Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
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Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]
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A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Available at: [Link]
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2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]
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experimental protocol for the synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde derivatives
Application Note & Experimental Protocol
Topic: A Robust Protocol for the Synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde Derivatives via Catalytic Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted pyridine-3-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science, serving as versatile precursors for a wide array of complex molecular architectures.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde. The synthetic strategy is centered around a key palladium-catalyzed Kumada cross-coupling reaction, which offers high efficiency and modularity. To ensure the success of the core transformation, the aldehyde functionality is temporarily protected as a 1,3-dioxolane acetal, preventing undesirable side reactions with the organometallic reagent. This guide details each step of the three-stage process—protection, cross-coupling, and deprotection—offering in-depth explanations for experimental choices, detailed procedural steps, and expected outcomes to ensure reproducibility and success.
Introduction: Strategic Approach to Synthesis
The target molecule, 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, possesses two key functionalities on the pyridine core: a benzyl-type substituent at the C2 position and a carbaldehyde at the C3 position. A convergent and logical synthetic approach involves the strategic formation of the C-C bond at the C2 position of a pre-functionalized pyridine ring.
Our chosen strategy employs a Kumada cross-coupling reaction. This approach is predicated on the reaction between a Grignard reagent and an organohalide, catalyzed by a nickel or palladium complex. However, a significant challenge arises from the incompatibility of Grignard reagents with unprotected carbonyl groups, as the highly nucleophilic Grignard reagent would readily attack the electrophilic aldehyde.[3][4][5]
To circumvent this, a three-step synthetic sequence was devised:
-
Protection: The aldehyde group of the starting material, 2-chloropyridine-3-carbaldehyde, is protected as an acid-stable, base-stable 1,3-dioxolane acetal.
-
Cross-Coupling: The crucial C(sp²)-C(sp³) bond is formed via a palladium-catalyzed Kumada coupling between the protected 2-chloropyridine derivative and a freshly prepared (4-methylbenzyl)magnesium bromide Grignard reagent.
-
Deprotection: The acetal protecting group is efficiently removed under mild acidic conditions to regenerate the carbaldehyde, yielding the final product.
This methodology is not only effective for the named compound but also serves as a versatile platform for generating a library of derivatives by simply varying the substituted benzyl bromide used to create the Grignard reagent.
Overall Synthetic Scheme
The complete three-step synthesis is outlined below.
Caption: Overall three-step synthetic route.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous solvents and inert atmosphere techniques are critical for Step 2.
Step 1: Synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)pyridine (Acetal Protection)
Rationale: The protection of the aldehyde is a critical first step. An acetal is chosen due to its stability under the basic and nucleophilic conditions of the subsequent Grignard reaction and its straightforward removal under mild acidic conditions. Toluene is used as the solvent to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards product formation.
Materials:
-
2-Chloropyridine-3-carbaldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-chloropyridine-3-carbaldehyde, toluene (approx. 0.2 M), ethylene glycol, and p-TsOH.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 3-5 hours).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aq. NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a clear oil or low-melting solid.
| Parameter | Expected Value |
| Typical Yield | 90-98% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ ~7.5-8.3 (m, 3H, Ar-H), 6.05 (s, 1H, CH), 4.0-4.2 (m, 4H, OCH₂CH₂O) |
| MS (ESI+) | m/z = 186.0 [M+H]⁺ |
Step 2: Synthesis of 2-[(4-Methylphenyl)methyl]-3-(1,3-dioxolan-2-yl)pyridine (Kumada Coupling)
Rationale: This is the key bond-forming step. The Grignard reagent is prepared in situ from 4-methylbenzyl bromide. Anhydrous conditions are absolutely essential, as any water will quench the Grignard reagent.[3] A palladium catalyst with a bulky phosphine ligand, such as Pd(dppf)Cl₂, is highly effective for cross-coupling reactions involving heteroaryl chlorides.[6] An inert atmosphere (nitrogen or argon) prevents the degradation of the catalyst and the Grignard reagent.
Materials:
-
Magnesium turnings (1.5 eq)
-
Iodine (1 crystal)
-
4-Methylbenzyl bromide (1.2 eq)
-
2-Chloro-3-(1,3-dioxolan-2-yl)pyridine (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Grignard Preparation: a. Flame-dry a two-neck round-bottom flask containing a magnetic stir bar and magnesium turnings under vacuum. Allow to cool under a nitrogen or argon atmosphere. b. Add a small crystal of iodine. c. Add anhydrous THF to cover the magnesium. d. In a separate flame-dried flask, prepare a solution of 4-methylbenzyl bromide in anhydrous THF. e. Add a small portion of the bromide solution to the magnesium suspension. The color of the iodine should fade, and gentle bubbling may be observed, indicating the initiation of the Grignard reaction. If the reaction does not start, gently warm the flask with a heat gun. f. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring for 1 hour at room temperature.
-
Cross-Coupling Reaction: a. To a separate flame-dried, three-neck flask under inert atmosphere, add the protected pyridine substrate and the Pd(dppf)Cl₂ catalyst. b. Add anhydrous THF and stir to dissolve. c. Transfer the freshly prepared Grignard reagent to the catalyst/substrate mixture via cannula. d. Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete in 6-12 hours. e. Cool the reaction to 0 °C (ice bath) and slowly quench by adding saturated aq. NH₄Cl. f. Dilute with ethyl acetate and water. Separate the layers. g. Extract the aqueous layer with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. i. Purify the crude product by flash column chromatography.
| Parameter | Expected Value |
| Typical Yield | 65-80% |
| Appearance | Yellow to brown oil |
| ¹H NMR (CDCl₃) | δ ~7.0-8.2 (m, 7H, Ar-H), 5.9 (s, 1H, CH), 4.2 (s, 2H, Ar-CH₂-Py), 3.9-4.1 (m, 4H, OCH₂CH₂O), 2.3 (s, 3H, CH₃) |
| MS (ESI+) | m/z = 242.1 [M+H]⁺ |
Step 3: Synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde (Deprotection)
Rationale: The final step is the removal of the acetal group. This is a simple hydrolysis reaction catalyzed by aqueous acid. Acetone is used as a co-solvent to ensure the miscibility of the organic substrate and the aqueous acid.
Materials:
-
2-[(4-Methylphenyl)methyl]-3-(1,3-dioxolan-2-yl)pyridine (1.0 eq)
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Dissolve the protected intermediate in a mixture of acetone and 2M HCl.
-
Stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Neutralize the reaction by carefully adding saturated aq. NaHCO₃ until effervescence ceases.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
| Parameter | Expected Value |
| Typical Yield | 95-99% |
| Appearance | Pale yellow solid or oil |
| ¹H NMR (CDCl₃) | δ 10.2 (s, 1H, CHO), 7.1-8.6 (m, 7H, Ar-H), 4.4 (s, 2H, Ar-CH₂-Py), 2.3 (s, 3H, CH₃) |
| MS (ESI+) | m/z = 212.1 [M+H]⁺ |
Experimental Workflow Visualization
Caption: Step-by-step workflow for the core coupling and deprotection stages.
References
-
2-Chloromethylpyridine - Wikipedia. Wikipedia. [Link]
-
Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine. (2018) SciSpace. [Link]
- Synthetic method of 2-chloromethylpyridine hydrochloride.
- Synthetic method of 2-chloromethylpyridinehydrochloride.
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Omega. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
-
Grignard reaction - Wikipedia. Wikipedia. [Link]
-
Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. ResearchGate. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]
- Synthesis of pyridine aldehydes.
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
Grignard Reactions Involving Halogenated Pyrimidines. ResearchGate. [Link]
-
Grignard Reactions with Carbonyls. Open Library Publishing Platform. [Link]
-
Synthesis Technology of 2-Methylpyridine. Journal of South China University of Technology. [Link]
-
2-Methylpyridine - Wikipedia. Wikipedia. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
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- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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analytical methods for the characterization of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
An Application Note on the Comprehensive Characterization of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. We present an integrated analytical workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the chosen technique and provides detailed, field-tested protocols suitable for researchers, scientists, and drug development professionals. The objective is to establish a self-validating system for unambiguous structural confirmation and precise purity determination, ensuring data integrity for regulatory submissions and downstream applications.
Introduction: The Need for Rigorous Characterization
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is a substituted pyridine derivative with significant potential as an intermediate in the synthesis of novel pharmaceutical agents and functional materials. The presence of multiple reactive sites—the pyridine ring, the aldehyde, and the benzyl moiety—makes it a versatile scaffold. However, this structural complexity also necessitates a rigorous and multi-faceted analytical approach to confirm its identity and purity. In drug development, an incomplete characterization of such a starting material can lead to the generation of unintended impurities, impacting the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1]
This document outlines a logical workflow for the definitive characterization of this compound, moving from structural confirmation to purity assessment.
Analytical Workflow Overview
The characterization process follows a systematic progression. Initially, NMR and MS are employed for primary structure elucidation. Subsequently, FTIR is used to confirm the presence of key functional groups. Finally, HPLC is utilized as the definitive method for quantifying purity and identifying any process-related impurities.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, both ¹H and ¹³C NMR are required for an unambiguous assignment of the molecular skeleton.
Rationale for NMR
¹H NMR provides detailed information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. The combination of these two techniques allows for the complete mapping of the molecule's covalent structure. The predicted structure contains distinct proton and carbon signals—from the aldehyde, the two aromatic rings, the methylene bridge, and the methyl group—that are readily identifiable.[2][3]
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic compounds and provides good solubility.[3]
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of at least 12 ppm. A sufficient number of scans (typically 16-64) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data with a spectral width of at least 220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis & Expected Results:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to confirm the proton count for each environment.
-
Analyze coupling patterns (J-coupling) to establish proton connectivity.
-
Expected Spectral Data
The following table summarizes the predicted chemical shifts based on the analysis of similar structures such as pyridine-3-carbaldehyde and 2-benzylpyridine derivatives.[3][4][5]
| Assignment | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Aldehyde (-CHO) | ~10.1 ppm (s, 1H) | ~191.0 ppm |
| Pyridine-H6 | ~8.9 ppm (d, 1H) | ~155.0 ppm |
| Pyridine-H4 | ~8.2 ppm (d, 1H) | ~152.5 ppm |
| Pyridine-H5 | ~7.5 ppm (dd, 1H) | ~124.5 ppm |
| Phenyl-H (ortho to CH₂) | ~7.2 ppm (d, 2H) | ~137.0 ppm |
| Phenyl-H (meta to CH₂) | ~7.1 ppm (d, 2H) | ~129.5 ppm |
| Methylene (-CH₂-) | ~4.3 ppm (s, 2H) | ~40.0 ppm |
| Methyl (-CH₃) | ~2.3 ppm (s, 3H) | ~21.0 ppm |
| Pyridine-C2 | - | ~158.0 ppm |
| Pyridine-C3 | - | ~131.0 ppm |
| Phenyl-C (ipso) | - | ~135.0 ppm |
| Phenyl-C (para) | - | ~129.0 ppm |
(s = singlet, d = doublet, dd = doublet of doublets)
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is essential for confirming the molecular weight of the target compound and providing evidence for its elemental composition through high-resolution measurements.
Rationale for MS
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like pyridine derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3] This allows for a clear determination of the molecular weight.
Protocol 2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation & Acquisition:
-
Mass Spectrometer: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode is preferred to generate the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis & Expected Results:
-
The primary ion expected is the protonated molecule [M+H]⁺.
-
The molecular formula of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is C₁₄H₁₃NO.
-
The theoretical monoisotopic mass is 211.0997 g/mol .[6]
-
The expected m/z value for [M+H]⁺ is 212.1070 .
-
High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, providing strong evidence for the elemental composition. Fragmentation patterns, if observed, may show losses corresponding to the benzyl group or aldehyde function.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FTIR
The target molecule possesses several characteristic functional groups with distinct vibrational frequencies. The most prominent are the aldehyde carbonyl (C=O) and C-H stretches, as well as vibrations from the aromatic rings.[8] Confirming these absorptions provides complementary evidence to the NMR and MS data.
Protocol 3: FTIR Analysis
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between two salt plates (e.g., NaCl). ATR is often the simplest method.[9]
-
Instrumentation & Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹). Co-add at least 16 scans to obtain a high-quality spectrum.
-
Background: A background spectrum should be collected prior to the sample measurement.
-
-
Data Analysis & Expected Results:
-
Analyze the spectrum for characteristic absorption bands.
-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 3000 - 2850 | From the -CH₂- and -CH₃ groups. |
| Aldehyde C-H Stretch | ~2820 and ~2720 | A pair of weak bands, highly characteristic of aldehydes.[8] |
| Aldehyde C=O Stretch | 1710 - 1685 | Conjugation with the pyridine ring lowers the frequency.[8] |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Multiple bands from both the pyridine and phenyl rings.[10] |
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates. A well-developed reverse-phase HPLC method can separate the target compound from starting materials, by-products, and other impurities.
Rationale for HPLC
Reverse-phase HPLC separates compounds based on their hydrophobicity. The target molecule has sufficient hydrophobicity to be retained on a C18 column.[11] The use of an acidic modifier in the mobile phase is crucial for achieving sharp, symmetrical peaks for pyridine-containing compounds by protonating the basic nitrogen atom.[12][13] UV detection is highly effective due to the strong absorbance of the conjugated aromatic system.
Protocol 4: Reverse-Phase HPLC-UV Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1.0 mg/mL.
-
Further dilute this stock solution to a working concentration of ~0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes, hold for 3 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
-
Data Analysis & System Suitability:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area/Area).
-
For validation, a standard of the compound should be run to determine the retention time.
-
The system suitability should be established by ensuring adequate resolution from any known impurities and consistent peak shape.
-
Caption: HPLC protocol for purity analysis.
Conclusion
The analytical workflow detailed in this application note provides a robust and reliable strategy for the comprehensive characterization of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde. By integrating data from NMR, MS, FTIR, and HPLC, researchers can achieve unambiguous structural confirmation and accurate purity assessment. This multi-technique approach ensures the quality and consistency of the material, which is critical for its successful application in research and development, particularly within the pharmaceutical industry.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the.... Retrieved from [Link]
-
Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]
-
Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. (n.d.). Supporting Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of HPhe, 2-C-pyridine aldehyde, and phenylenealanine (a),.... Retrieved from [Link]
-
OSTI.GOV. (1987). Mass spectroscopic study of 2,5-dimethyl-4-benzoyl- and 2,5-dimethyl-4-benzylpyridine derivatives. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]
-
CSIR Research Space. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
-
Applied Science & Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra after pyridine adsorption on Pt/ZrO 2 (a, b) and.... Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzylpyridine. Retrieved from [Link]
-
PubMed. (2025). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]pyridine-3-carbaldehyde. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR [m.chemicalbook.com]
- 5. 2-Benzylpyridine(101-82-6) 1H NMR spectrum [chemicalbook.com]
- 6. 2-[(2-Methylphenyl)methyl]pyridine-3-carbaldehyde | C14H13NO | CID 10798551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mass spectroscopic study of 2,5-dimethyl-4-benzoyl- and 2,5-dimethyl-4-benzylpyridine derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
This technical support guide is designed for researchers and process chemists handling 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde . It synthesizes established purification protocols for pyridine derivatives with specific considerations for the aldehyde functionality and the benzylic linkage.
Case Reference ID: PYR-ALD-03-BNZ Status: Active Support Classification: Heterocyclic Intermediate Purification[1]
Executive Summary & Molecule Profile
Compound: 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde Primary Challenges:
-
Aldehyde Instability: Susceptible to aerobic oxidation (forming the carboxylic acid) and Cannizzaro-type disproportionation.
-
Pyridine Basicity: Causes streaking on silica gel during chromatography.
-
Benzylic Reactivity: The methylene bridge is activated by both the pyridine ring and the phenyl group, making it susceptible to radical oxidation or deprotonation.
Triage: Diagnostic Troubleshooting
Select the issue that best matches your current situation.[1]
Q: My crude product is a dark, viscous oil/tar. How do I initiate purification?
A: This is common for benzylpyridine intermediates synthesized via cross-coupling (e.g., Suzuki, Negishi) or oxidation.
-
Immediate Action: Do not attempt direct crystallization. Tars trap impurities.
-
Recommended Workflow: Perform Method A (Acid-Base Extraction) to remove non-basic organic byproducts (e.g., homocoupled biaryls, unreacted halides), followed by Method B (Bisulfite Purification) if the aldehyde purity is <80%.
Q: I see "streaking" or "tailing" on my TLC plates.
A: The basic pyridine nitrogen interacts with the acidic silanol groups on silica gel.
-
Solution: Pre-treat your TLC plate and column silica with 1-2% Triethylamine (TEA) in the mobile phase.[1] This blocks the silanol sites.
Q: My product is turning into a white solid during storage.
A: This is likely the corresponding carboxylic acid (2-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid) formed via air oxidation.[1]
-
Verification: Check IR for a broad -OH stretch (2500–3300 cm⁻¹) and a shift in the carbonyl peak (acid C=O is often lower frequency than aldehyde C=O).[1]
-
Recovery: If significant, separate the acid via base extraction (the acid is soluble in NaHCO₃; the aldehyde is not).
Standard Operating Procedures (SOPs)
Method A: Acid-Base "Switch" Extraction
Best for: Removing non-basic impurities (e.g., starting materials, catalysts).[1]
Principle: The pyridine nitrogen is protonatable (pKa ~4-5), rendering the molecule water-soluble as a pyridinium salt.[1] Non-basic impurities remain in the organic phase.
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether .[1] Avoid DCM if possible (emulsion risk). |
| 2 | Extraction (Acid) | Extract with 1M HCl (aq) (3x).[1] Keep the aqueous layer. |
| 3 | Wash | Wash the combined aqueous acidic layers with fresh EtOAc (1x). |
| 4 | Neutralization | Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH ~9-10.[1] |
| 5 | Extraction (Base) | Extract the cloudy aqueous mixture with DCM (3x). |
| 6 | Drying | Dry organic layer over Na₂SO₄ , filter, and concentrate.[2] |
Method B: Bisulfite Adduct Purification (High Specificity)
Best for: Isolating the aldehyde from chemically similar pyridine byproducts (e.g., the alcohol or over-alkylated products).[1]
Principle: Aldehydes form solid, water-soluble adducts with sodium bisulfite. Impurities do not.
-
Formation: Dissolve crude material in minimal Ethanol (EtOH). Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Precipitation: Stir vigorously for 1-2 hours. The bisulfite adduct usually precipitates as a white solid.
-
Troubleshooting: If no solid forms, add excess Et₂O to force precipitation.
-
-
Filtration: Filter the solid and wash with Et₂O (removes non-aldehyde impurities).
-
Regeneration: Suspend the solid in water. Add 10% Sodium Carbonate (Na₂CO₃) or 1M NaOH and stir until the solid dissolves and oil separates.
-
Extraction: Extract the liberated aldehyde into DCM, dry, and concentrate.
Method C: Flash Chromatography (Polishing)
Best for: Final purity >98%.[1][3]
-
Stationary Phase: Silica Gel (Standard 40-63 µm).[1]
-
Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% NH₄OH .
-
Recommended Gradient:
-
Start: 100% Hexanes (or Heptane).
-
Ramp: 0% → 40% Ethyl Acetate.
-
Note: Pyridines are polar; if retention is too high, switch to DCM/MeOH (95:5).
-
Visual Workflows
Decision Tree: Purification Strategy
Caption: Logic flow for selecting the optimal purification method based on crude state and purity.
Mechanism: Bisulfite Purification[1]
Caption: The selective capture and release mechanism of the bisulfite method.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound? A: Proceed with caution. While pyridine aldehydes can often be distilled, the benzylic C-H bonds in this molecule decrease thermal stability compared to simple pyridine carbaldehydes.
-
Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg) at the lowest possible temperature.[3] Avoid pot temperatures >140°C to prevent decomposition [1].
Q: How do I store the purified compound? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C . Aldehydes are prone to autoxidation to the carboxylic acid. If storing for >1 month, consider storing as the bisulfite adduct (solid) and regenerating it immediately before use [2].
Q: The NMR shows a singlet at ~10 ppm but also a broad peak at ~11 ppm. A: The peak at 10 ppm is your aldehyde proton. The broad peak at 11 ppm is likely the carboxylic acid proton (COOH), indicating oxidation. If the acid content is high (>5%), wash the organic solution with saturated NaHCO₃ to remove it [3].
References
-
Org. Synth. 2011, 88, 22-32. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.[1][4] (Describes handling of similar benzyl-pyridine scaffolds and thermal sensitivity).
-
Sigma-Aldrich Safety Data Sheet. Pyridine-3-carbaldehyde Handling and Storage. (General protocols for pyridine aldehyde stability). [1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (Standard reference for purification of heterocyclic aldehydes and bisulfite methods).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production Method of 2-(4'-Methylphenyl)-pyridine - Chempedia - LookChem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde. This valuable heterocyclic aldehyde is a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The following content provides in-depth troubleshooting advice, addressing common impurities and side reactions encountered during its synthesis. The guidance is structured in a practical question-and-answer format, grounded in mechanistic principles to empower users to diagnose and resolve synthetic challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Scenario 1: Oxidation of (2-((4-Methylphenyl)methyl)pyridin-3-yl)methanol
This is one of the most common final steps in the synthesis, where the primary alcohol precursor is oxidized to the target aldehyde. The choice of oxidant and reaction conditions is critical to avoid impurity formation.
Answer: The presence of significant amounts of unreacted (2-((4-methylphenyl)methyl)pyridin-3-yl)methanol is a common issue stemming from insufficient oxidant activity or non-optimal reaction conditions.
Causality and Mechanistic Insight: The oxidation of a primary alcohol to an aldehyde requires a precise stoichiometric amount of an oxidizing agent. The pyridine nitrogen, being basic, can interact with certain oxidants or reaction media, potentially deactivating the catalyst or altering the substrate's reactivity.[1] Incomplete reactions are often due to:
-
Insufficient Oxidant: Under-charging the oxidizing agent.
-
Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier.
-
Poor Reagent Quality: Degradation of the oxidant (e.g., old manganese dioxide, moisture-sensitive Swern reagents).
-
Short Reaction Time: The reaction was quenched before reaching completion.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry and Quality:
-
Carefully re-calculate and weigh your oxidizing agent. For solid-phase oxidants like manganese dioxide (MnO₂), a significant excess (5-10 equivalents) is often required as its activity can vary by batch.[2]
-
Ensure the oxidant is fresh and has been stored correctly. For instance, Swern oxidation reagents (oxalyl chloride, DMSO) must be anhydrous.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. If running at room temperature, try heating to 40-50 °C. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid byproduct formation.
-
Time: Extend the reaction time. Take aliquots every hour to track the disappearance of the starting material.
-
-
Consider an Alternative Oxidant:
-
If a mild oxidant like MnO₂ is proving ineffective, consider switching to a different system. The table below compares common oxidants for this transformation.
-
| Oxidant System | Typical Conditions | Advantages | Potential Issues & Impurities |
| **Manganese Dioxide (MnO₂) ** | Dichloromethane (DCM) or Chloroform, RT to Reflux | High selectivity for allylic/benzylic alcohols, easy workup (filtration). | Variable activity, large excess needed, can be slow. |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine, DCM, -78 °C to RT | High yield, very mild, avoids over-oxidation. | Requires cryogenic temperatures, can produce dimethyl sulfide byproduct. |
| Dess-Martin Periodinane (DMP) | DCM, RT | Mild, fast, neutral conditions, high yield. | Reagent is expensive and potentially explosive under shock/heat. |
| PCC / PDC | DCM, RT | Readily available, effective. | Chromium waste is toxic, can be acidic leading to side reactions. |
Answer: Formation of the carboxylic acid is a classic example of over-oxidation. This occurs when the intermediate aldehyde is further oxidized under the reaction conditions.
Causality and Mechanistic Insight: Aldehydes are generally more susceptible to oxidation than alcohols. The formation of the carboxylic acid is particularly problematic when using strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Water present in the reaction medium can facilitate the hydration of the aldehyde to a geminal diol, which is readily oxidized to the carboxylic acid.
Prevention and Remediation Strategy:
-
Employ Selective, Anhydrous Oxidants: The most effective prevention is to use an oxidation system that is selective for alcohols over aldehydes and operates under anhydrous conditions.
-
Recommended: Swern Oxidation, Dess-Martin Periodinane (DMP), or activated Manganese Dioxide (MnO₂) are excellent choices to minimize or eliminate over-oxidation.[3]
-
-
Control Reaction Stoichiometry: Avoid using a large excess of the oxidizing agent. Aim for 1.1 to 1.5 equivalents for reagents like DMP or Swern precursors.
-
Purification: If the carboxylic acid has already formed, it can typically be removed via:
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move to the aqueous layer, while the neutral aldehyde remains in the organic phase.
-
Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde and will have a much lower Rf value on silica gel, allowing for effective separation.
-
Scenario 2: Impurities from Precursor Synthesis (Nitrile Reduction)
An alternative route involves the reduction of the corresponding nitrile, 2-[(4-Methylphenyl)methyl]pyridine-3-carbonitrile.
Answer: The reduction of a nitrile to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) is a powerful but sensitive reaction. Over-reduction to the primary amine, 2-[(4-Methylphenyl)methyl]pyridin-3-yl)methanamine, is a common side reaction.
Causality and Mechanistic Insight: The reaction proceeds via the formation of an intermediate N-metalated imine complex. This complex is relatively stable at low temperatures. If the reaction temperature is allowed to rise before the acidic workup, or if more than one equivalent of DIBAL-H is present, the imine can be further reduced to the amine. The acidic workup hydrolyzes the imine complex to the desired aldehyde.
Troubleshooting Protocol for Selective Reduction:
-
Strict Temperature Control: This is the most critical parameter. The DIBAL-H addition and the reaction itself must be maintained at low temperatures, typically -78 °C (a dry ice/acetone bath). Do not allow the internal temperature to rise above -60 °C.
-
Precise Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents of DIBAL-H. A significant excess will promote over-reduction. Ensure your DIBAL-H solution has been recently titrated to know its exact molarity.
-
Reverse Addition: Consider adding the nitrile solution slowly to the DIBAL-H solution at -78 °C. This maintains a low concentration of the nitrile relative to the reducing agent and can sometimes improve selectivity.
-
Careful Quenching: Quench the reaction at -78 °C by slowly adding a reagent like methanol or ethyl acetate before warming and performing the aqueous acidic workup. This destroys any excess DIBAL-H before the temperature rises.
-
Purification: The amine impurity is basic and can be removed by an acidic wash during workup, although this can also sequester the basic pyridine product. The most reliable method is flash column chromatography on silica gel, as the amine is significantly more polar than the aldehyde.
General Purification Guide
Answer: Purification of the final product typically involves removing both more polar and less polar impurities. A multi-step approach is often best.
Recommended Purification Workflow:
-
Aqueous Workup: After quenching the reaction, perform an aqueous workup. A wash with saturated sodium bicarbonate (NaHCO₃) solution is recommended to remove acidic impurities like the over-oxidized carboxylic acid. A wash with brine (saturated NaCl) helps to break up emulsions and remove water from the organic layer.
-
Solvent Extraction and Drying: Extract the product into a suitable organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or methyl tert-butyl ether (MTBE). Dry the combined organic layers over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Flash Column Chromatography: This is the most powerful method for removing closely related impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 5-10% EtOAc in hexanes) to elute non-polar byproducts and gradually increase the polarity (e.g., to 20-30% EtOAc) to elute your target aldehyde. The starting alcohol and carboxylic acid impurities are more polar and will elute last or remain on the baseline. Monitor the fractions by TLC.
-
-
Recrystallization/Trituration (if applicable): If the final aldehyde is a solid, recrystallization from a suitable solvent system (e.g., heptane/EtOAc) or trituration with a non-polar solvent like cold heptane or ether can be an excellent final polishing step to improve purity and obtain crystalline material.
References
-
PrepChem. Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. Available at: [Link]
-
Patel, R., et al. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]
- Cislak, F. E. (1964). U.S. Patent No. 3,160,633. U.S. Patent and Trademark Office.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]
- Wilbert, G., Scarano, L., & Duesel, B. F. (1966). U.S. Patent No. 3,274,206. U.S. Patent and Trademark Office.
-
LookChem. Production Method of 2-(4'-Methylphenyl)-pyridine. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
- Heiner, et al. (1959). J. Am. Chem. Soc., 81, 3933-43 (as cited in US3160633A).
Sources
stability of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde under different conditions
Technical Support Center: Stability of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
Welcome to the technical support center for 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to address specific challenges directly.
Frequently Asked Questions (FAQs)
General Stability and Storage
Question: What are the primary stability concerns for 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde?
Answer: The stability of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is influenced by its two main functional components: the aromatic aldehyde and the pyridine ring. Aromatic aldehydes are generally susceptible to oxidation, especially when exposed to air, converting the aldehyde group (-CHO) into a carboxylic acid (-COOH)[1]. This is the most common degradation pathway[1]. The pyridine ring, while relatively stable, can participate in various reactions, and the overall molecule may be sensitive to light, heat, and incompatible materials[2][3]. Older samples of similar compounds, like pyridine-2-carbaldehyde, are often brown due to impurities formed upon degradation[4].
Question: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: To minimize degradation, the compound should be stored under conditions that protect it from its primary environmental adversaries: oxygen, light, and heat. Based on safety and stability data for structurally related pyridine aldehydes, the following conditions are strongly recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated)[5][6] | Slows down the rate of potential degradation reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Nitrogen or Argon)[7] | Prevents oxidation of the sensitive aldehyde group by displacing atmospheric oxygen. |
| Light | Amber Vial / Protection from Light[2][3][7] | Pyridine derivatives can be photosensitive, and light can catalyze degradation pathways[8][9]. |
| Container | Tightly Sealed Container[5][7] | Prevents exposure to air and moisture. Containers should be carefully resealed after opening[5]. |
Troubleshooting Guide: Degradation and Incompatibility
Stability in Solution
Question: My solution of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is changing color over time. What is happening?
Answer: Color change, typically to a yellow or brown hue, is a common indicator of degradation[4][10]. This is most likely due to oxidation of the aldehyde to the corresponding carboxylic acid or the formation of polymeric byproducts[1]. The presence of impurities or exposure to air and light can accelerate this process. To troubleshoot, ensure you are using high-purity solvents, de-gassing your solvents to remove dissolved oxygen, and protecting your experimental setup from light.
Question: How does pH affect the stability of this compound in aqueous or protic solvents?
Answer: The stability of the compound can be significantly influenced by pH.
-
Acidic Conditions: Strong acids can lead to protonation of the pyridine nitrogen. While this may increase solubility in aqueous media, highly acidic conditions can also catalyze side reactions. Kinetic studies on similar pyridine aldehydes show that oxidation reactions can be acid-catalyzed[11][12].
-
Basic Conditions: Strong bases should be avoided. Aldehydes can undergo various base-catalyzed reactions. For aldehydes lacking an alpha-hydrogen, like this one, the Cannizzaro reaction can occur in the presence of a strong base, leading to disproportionation into an alcohol and a carboxylic acid[13]. Additionally, strong bases are listed as incompatible materials for similar aldehydes[2][3].
Chemical Compatibility and Reactivity
Question: I am seeing unexpected byproducts in my reaction. What common reagents are incompatible with 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde?
Answer: The aldehyde group is highly reactive and can interact with various reagents. It is crucial to consider the compatibility of all components in your reaction mixture.
| Reagent Class | Potential Incompatibility/Reaction | Rationale & Causality |
| Strong Oxidizing Agents | Rapid conversion of the aldehyde to a carboxylic acid[2][3][7]. | The aldehyde group is easily oxidized. Reagents like permanganate or dichromate will readily attack it[11][12]. |
| Strong Reducing Agents | Reduction of the aldehyde to the corresponding primary alcohol. | Reagents like sodium borohydride or lithium aluminum hydride will reduce the aldehyde. |
| Primary & Secondary Amines | Formation of Schiff bases (imines)[4]. | The aldehyde undergoes nucleophilic attack by the amine, followed by dehydration, to form an imine. This is a common and expected reaction[4]. |
| Strong Acids & Bases | Can catalyze degradation or unwanted side reactions[2][3][7]. | As discussed under pH stability, these can promote reactions like the Cannizzaro reaction or other degradative pathways. |
Below is a diagram illustrating the primary degradation and reactivity pathways.
Caption: Key reactivity and degradation pathways.
Experimental Protocols & Workflows
Protocol: Forced Degradation Study
To proactively understand the stability of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, a forced degradation study is recommended. This involves subjecting the compound to a range of harsh conditions to identify potential degradation products and pathways.
Objective: To assess the stability of the compound under hydrolytic (acidic, basic), oxidative, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or a 50:50 Acetonitrile:Water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette or clear vial to a photostability chamber (with UV/Vis light source) for 24-48 hours. A control sample should be wrapped in aluminum foil and kept alongside.
-
Thermal Degradation: Store a solid sample and a solution sample in an oven at a controlled elevated temperature (e.g., 70°C) for 1 week.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Identify and characterize major degradation products.
-
The following workflow diagram outlines the troubleshooting process when stability issues are suspected.
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. combi-blocks.com [combi-blocks.com]
- 6. grokipedia.com [grokipedia.com]
- 7. fishersci.com [fishersci.com]
- 8. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]
- 11. tsijournals.com [tsijournals.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
Technical Support Center: Optimization of Reaction Conditions for 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Introduction
2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted pyridine ring, is prevalent in numerous therapeutic agents.[1][2] The synthesis of this molecule, while achievable, presents several challenges that can impact yield, purity, and scalability. This guide will focus on a common synthetic approach: a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and the methylphenyl moieties, followed by the introduction or unmasking of the aldehyde functionality.
Proposed Synthetic Pathway
A logical and commonly employed strategy for the synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde involves a two-step process. The first step is a Suzuki-Miyaura cross-coupling of a suitable 2-halopyridine derivative with a (4-methylphenyl)methyl organoboron reagent. The second step involves the conversion of a precursor group at the 3-position of the pyridine ring into the desired carbaldehyde.
Troubleshooting and Optimization Guide
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Part 1: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[3] However, its application in pyridine chemistry can be challenging due to the coordinating nature of the pyridine nitrogen, which can interfere with the palladium catalyst.[4]
Question 1: I am observing very low yields or no product formation in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Suzuki-Miyaura couplings involving pyridines are a common issue. The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or issues with the starting materials.
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)3 or use N-heterocyclic carbene (NHC) ligands.[5] These ligands can stabilize the palladium catalyst and promote the desired cross-coupling over catalyst inhibition.
-
-
Choice of Palladium Pre-catalyst: The choice of palladium source is critical.
-
Base Selection: The base plays a crucial role in the activation of the boronic acid derivative.[3]
-
Solvent System: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.
-
Starting Material Quality: Impurities in your starting materials, particularly the organoboron reagent, can negatively impact the reaction.
-
Solution: Ensure your 2-halopyridine and (4-methylphenyl)methylboronic acid or ester are pure. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Question 2: I am observing significant amounts of homo-coupling of my boronic acid derivative. How can I suppress this side reaction?
Answer:
Homo-coupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of dimers of the organoboron reagent.
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homo-coupling of the boronic acid.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use is highly recommended.
-
-
Catalyst Loading: High catalyst loadings can sometimes lead to an increase in side reactions.
-
Solution: Optimize the catalyst loading. While a higher loading may be necessary for difficult couplings, excessive amounts can be detrimental.
-
-
Reaction Temperature: Higher temperatures can sometimes favor homo-coupling.
-
Solution: Screen different reaction temperatures. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Question 3: My reaction is stalling and not going to completion, even after extended reaction times. What could be the issue?
Answer:
Reaction stalling can be frustrating. Several factors can contribute to this issue.
-
Catalyst Decomposition: The palladium catalyst may be decomposing over the course of the reaction.
-
Solution: As mentioned earlier, the use of appropriate ligands is crucial for catalyst stability. You might also consider adding a second portion of the catalyst midway through the reaction.
-
-
Insufficient Base: The base may be consumed during the reaction or may not be strong enough.
-
Solution: Ensure you are using a sufficient excess of the base (typically 2-3 equivalents). You could also try a stronger base.
-
-
Poor Solubility: One of the reactants may have poor solubility in the chosen solvent system, limiting its availability for reaction.
-
Solution: Experiment with different solvents or solvent mixtures to improve the solubility of all components.
-
Part 2: Aldehyde Formation/Unmasking
The introduction of the aldehyde group at the 3-position of the pyridine ring is the final key step. This can be achieved through the oxidation of a methyl group or the deprotection of an acetal.
Question 1: I am attempting to oxidize a methyl group at the 3-position to an aldehyde, but I am getting over-oxidation to the carboxylic acid. How can I control the oxidation?
Answer:
Over-oxidation is a common challenge when converting a methyl group to an aldehyde.[8]
-
Choice of Oxidant: Strong oxidizing agents like KMnO4 will readily oxidize the methyl group to a carboxylic acid.
-
Solution: Use a milder and more selective oxidizing agent. Selenium dioxide (SeO2) is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes.[8] Another option is to use a two-step procedure involving bromination of the methyl group followed by hydrolysis.
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote over-oxidation.[8]
-
Solution: Carefully monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. Running the reaction at a lower temperature can also help to improve selectivity.
-
Question 2: I am using an acetal as a protecting group for the aldehyde, but I am having difficulty with the deprotection step. What conditions should I try?
Answer:
Acetal deprotection is typically achieved under acidic conditions, but the pyridine nitrogen can complicate this by becoming protonated.
-
Acid Strength: The choice of acid and its concentration are important.
-
Solution: A range of acidic conditions can be screened, from mild acids like acetic acid to stronger acids like HCl or H2SO4 in an aqueous organic solvent mixture (e.g., THF/water or acetone/water).
-
-
Reaction Temperature: The deprotection may require heating.
-
Solution: Start at room temperature and gradually increase the temperature while monitoring the reaction.
-
-
Lewis Acids: In some cases, Lewis acids can be effective for acetal deprotection.
-
Solution: Consider using Lewis acids like TMSCl or FeCl3 in the presence of a stoichiometric amount of water.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting material for the Suzuki-Miyaura coupling step?
A1: A common and effective starting material would be a 2-chloro-3-(dimethoxymethyl)pyridine. The chloro group is a good coupling partner for the Suzuki reaction, and the dimethoxymethyl group is a stable acetal protecting group for the aldehyde functionality.
Q2: Can I use a (4-methylphenyl)methylzinc reagent instead of a boronic acid derivative?
A2: Yes, a Negishi coupling using a (4-methylphenyl)methylzinc reagent is a viable alternative to the Suzuki-Miyaura coupling. The choice between the two often depends on the availability of the starting materials and the specific requirements of your synthesis.
Q3: How can I purify the final product, 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde?
A3: The final product can typically be purified by column chromatography on silica gel.[1] A gradient elution system using a mixture of hexanes and ethyl acetate is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should always be followed. Palladium catalysts can be pyrophoric, especially after the reaction when they are finely divided. Phosphine ligands are often toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals used in your experiments.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
-
To an oven-dried flask, add 2-chloro-3-(dimethoxymethyl)pyridine (1.0 eq), (4-methylphenyl)methylboronic acid pinacol ester (1.2 eq), Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., dioxane) and a solution of the base (e.g., K3PO4, 3.0 eq) in water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acetal Deprotection
-
Dissolve the purified product from the Suzuki-Miyaura coupling in a mixture of an organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1M HCl).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated NaHCO3 solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography if necessary.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 100 | 35 |
| 2 | Pd2(dba)3 | SPhos | K3PO4 | Dioxane/H2O | 90 | 85 |
| 3 | Pd(dppf)Cl2 | - | Cs2CO3 | THF | 80 | 78 |
| 4 | Pd(NHC) catalyst | - | K3PO4 | Dioxane | 90 | 92 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified workflow for troubleshooting low yields in the Suzuki-Miyaura coupling step.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- Kelly, S. M., & Scott, J. S. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 71(23), 8817–8820.
- Fries, M. D., et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Retrieved from [Link]
- Kantam, M. L., et al. (2010). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 122(1), 63–70.
-
Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society, 18(12), 3125–3152.
- Wang, S., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3145.
- Al-dujaili, A. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192.
- Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975–2980.
- Samar, C., et al. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Ameliorati. Journal of Bacteriology & Parasitology, 8(3).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- Ramirez, A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 17(23), 5793–5797.
-
PrepChem.com. (n.d.). Synthesis of 3-cyano-2-(4-methylphenyl)pyridine. Retrieved from [Link]
- Wilbert, G., Scarano, L., & Duesel, B. F. (1966). U.S. Patent No. 3,274,206. Washington, DC: U.S.
- Nookaraju, M., et al. (2025). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Rasayan Journal of Chemistry, 18(4), 2080-2086.
- Cislak, F. E. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S.
- Kumar, A., et al. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400.
- Christensen, M., et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society.
-
Sciforum. (n.d.). Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Retrieved from [Link]
-
Vaia. (n.d.). Question: 4-Methylpyridine reacts with benzaldehyde. Retrieved from [Link]
- Maleki, A., & Firouzi-Haji, R. (2022). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt.
-
PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]pyridine-3-carbaldehyde. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
alternative solvents for the synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
Technical Support Center: Synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde and related functionalized 2-benzylpyridine compounds. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis with a focus on sustainable, alternative solvents. Traditional methods for creating pyridine derivatives often rely on hazardous solvents and reagents, posing risks to both human health and the environment.[1] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate the complexities of solvent selection in modern, greener chemical synthesis.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why should I replace traditional solvents like DMF, NMP, or toluene in my synthesis? Traditional dipolar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are facing increasing regulatory scrutiny due to their reproductive toxicity.[4] Toluene, while a common choice, is a volatile organic compound (VOC) derived from petroleum.[5] The principles of green chemistry encourage the substitution of such solvents to reduce environmental impact, improve laboratory safety, and align with sustainability goals in pharmaceutical and chemical manufacturing.[3][6]
Q2: What are the most important factors to consider when choosing a green alternative solvent? The selection of an alternative solvent is a multi-parameter decision. Key factors include:
-
Solubilizing Power: The solvent must effectively dissolve reagents, catalysts, and intermediates to ensure a homogeneous reaction mixture.[7]
-
Boiling Point: The solvent's boiling point must be appropriate for the desired reaction temperature.[5] A higher boiling point can allow for faster reaction kinetics but may complicate product isolation.
-
Catalyst Compatibility: The solvent is not an inert medium; it can significantly influence the rate, selectivity, and stability of the catalyst, particularly in palladium-catalyzed cross-coupling reactions.[8][9]
-
Workup Efficiency: The solvent should allow for straightforward product isolation. For instance, solvents with low water miscibility, like 2-MeTHF, facilitate easier liquid-liquid extractions compared to highly miscible solvents like DMF.[10][11]
-
Safety and Sustainability Profile: The ideal solvent should be non-toxic, biodegradable, and derived from renewable feedstocks.
Q3: Can I use protic solvents like ethanol or water for this type of synthesis? While many organometallic reactions require anhydrous, aprotic conditions, certain modern protocols have been developed to utilize water or ethanol.[2][12] However, their use is highly dependent on the specific catalytic system. Protic solvents can interfere with many palladium catalysts and moisture-sensitive reagents like Grignard reagents.[13][14] Yet, in some multicomponent reactions or specific enzyme-catalyzed processes, aqueous media are preferred.[2][12] Careful evaluation of the chosen methodology is critical.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during the synthesis, which often involves a palladium-catalyzed cross-coupling reaction between a substituted pyridine and a benzyl derivative.[15][16]
Problem 1: Low or No Product Yield
-
Symptom: Analysis by TLC or LC-MS shows little to no formation of the desired 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde.
-
Potential Causes:
-
Poor Reagent Solubility: One or more starting materials or the catalyst is not fully dissolved in the chosen solvent.
-
Catalyst Inactivation: The solvent may not be suitable for the chosen palladium catalyst system. For example, less polar solvents like aromatic hydrocarbons are often preferred for catalysts like Pd(PPh3)4, whereas ionic pre-catalysts may perform better in more polar media.[8]
-
Insufficient Reaction Temperature: The boiling point of the solvent may be too low to overcome the activation energy of the reaction.
-
Moisture Contamination: If using moisture-sensitive reagents or catalysts, trace water in the solvent can quench the reaction.
-
-
Proposed Solutions & Methodologies:
-
Verify Solubility: Before running the reaction at scale, perform a small-scale solubility test of all reagents in the selected alternative solvent at the intended reaction temperature.
-
Match Solvent to Catalyst: For palladium-catalyzed couplings, consider the nature of the catalyst. Bio-renewable solvents like 2-Methyltetrahydrofuran (2-MeTHF) often serve as an excellent replacement for THF, offering a higher boiling point and better performance in many organometallic reactions.[11][17] Cyrene™, a dipolar aprotic solvent derived from cellulose, is a viable alternative to DMF and NMP for reactions requiring high polarity.[18]
-
Optimize Temperature: If the reaction is sluggish, switch to a higher-boiling solvent. For example, moving from 2-MeTHF (b.p. 80 °C) to Cyclopentyl methyl ether (CPME) (b.p. 106 °C) can increase the reaction rate without resorting to traditional high-boiling solvents.[17][19]
-
Ensure Anhydrous Conditions: When necessary, use a properly dried solvent. 2-MeTHF is known to be more stable against peroxide formation and can be used in many organometallic reactions without extensive drying protocols.[18]
-
Problem 2: Significant Byproduct Formation or Poor Regioselectivity
-
Symptom: Multiple spots are observed on the TLC plate, or mass spectrometry reveals the presence of isomers or other unexpected byproducts.
-
Potential Causes:
-
Solvent-Influenced Reaction Pathway: The solvent can dramatically alter the selectivity of a reaction.[8] In some palladium-catalyzed couplings, polar aprotic solvents like DMF or acetonitrile can favor different reaction pathways compared to nonpolar solvents like toluene or THF, leading to different products.[13][14]
-
Starting Material Decomposition: High reaction temperatures or incompatible solvents can lead to the degradation of sensitive starting materials, such as aldehydes.[20]
-
-
Proposed Solutions & Methodologies:
-
Conduct a Solvent Screen: Perform the reaction on a small scale using a panel of alternative solvents with varying polarities. A suggested screen could include a nonpolar solvent (e.g., CPME), a moderately polar ether (e.g., 2-MeTHF), and a polar aprotic solvent (e.g., Cyrene™ or γ-Valerolactone). This allows for empirical determination of the optimal solvent for selectivity.
-
Employ Milder Conditions: If decomposition is suspected, try a solvent that allows for effective reaction at a lower temperature. The choice of catalyst and ligand is also crucial and should be optimized in conjunction with the solvent.
-
Problem 3: Difficult Product Isolation and Emulsion Formation During Workup
-
Symptom: Challenges in separating the organic and aqueous layers during liquid-liquid extraction, often due to the use of water-miscible organic solvents.[10]
-
Potential Causes:
-
High Water Miscibility of the Solvent: Solvents like DMF, DMSO, NMP, and even THF are fully or partially miscible with water, making clean phase separation impossible without specific procedures.[10][21]
-
High Boiling Point of the Solvent: High-boiling solvents like NMP or Cyrene™ are difficult to remove via rotary evaporation.
-
-
Proposed Solutions & Methodologies:
-
Select a Water-Immiscible Solvent: The most effective solution is to use a solvent with low water solubility from the outset. 2-MeTHF and CPME are excellent green choices that exhibit clear phase separation from water.[11][19]
-
Protocol for High-Boiling, Miscible Solvents (e.g., DMF, Cyrene™):
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a large volume of a less polar, water-immiscible solvent like ethyl acetate or CPME (at least 10-20 volumes).
-
Wash the organic layer repeatedly (at least 3-5 times) with water or brine. This will gradually partition the high-boiling solvent into the aqueous layers.[10]
-
Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[22]
-
-
Explore Modern Workup Techniques: For challenging separations, consider solid-phase extraction or techniques using silicone elastomer-coated glass powders (FastWoRX), which can absorb organic products from an aqueous mixture, eliminating the need for traditional liquid-liquid extraction.[23]
-
Data and Protocols
Comparative Table of Alternative Solvents
The table below summarizes key properties of selected green solvents compared to their traditional counterparts. This data is crucial for making an informed selection based on your specific experimental needs.[19][21][24]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Water Solubility ( g/100g ) | Safety/Sustainability Notes |
| Traditional Solvents | ||||||
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 | 0.05 | VOC, petroleum-derived, toxic.[7] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.52 | Miscible | Forms explosive peroxides.[21] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Miscible | Reproductive toxicant (SVHC).[4] |
| Green Alternatives | ||||||
| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 80 | 0.854 | 6.20 | 4.4 | Bio-derived, low peroxide formation, good for organometallics.[11] |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | 106 | 0.860 | 4.76 | 1.1 | Low peroxide formation, high boiling point, stable to acids/bases. |
| Cyrene™ | C₆H₈O₃ | 202 | 1.250 | ~39.6 | Miscible | Bio-derived, biodegradable, high polarity, alternative to NMP/DMF.[18] |
| γ-Valerolactone (GVL) | C₅H₈O₂ | 207 | 1.050 | ~36.5 | Miscible | Bio-derived, biodegradable, non-toxic, high boiling point. |
General Experimental Protocol: Suzuki Coupling in 2-MeTHF
This protocol provides a general methodology for the synthesis of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde via a Suzuki coupling. Note: This is a representative procedure and must be optimized for specific substrates and scales.
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-chloro-pyridine-3-carbaldehyde (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and finely ground K₂CO₃ (2.5 eq) to an oven-dried reaction flask equipped with a magnetic stir bar and condenser.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF (approx. 0.1 M concentration relative to the limiting reagent).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. The 2-MeTHF and aqueous layers should separate cleanly.
-
Extract the aqueous layer twice more with 2-MeTHF.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[22]
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.
Visualization: Solvent Selection Workflow
The following diagram illustrates a decision-making process for selecting a suitable alternative solvent for your synthesis.
Caption: Decision tree for alternative solvent selection.
References
- B. Anjaneyulu, V. Chauhan, A. S. Bhathiwal, C. Mittal, & M. Afshari. (2025). Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). Chemistry & Biodiversity.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- T. D. Gestwicki, et al. (n.d.).
- Various Authors. (2023).
- Anjaneyulu, B., et al. (2025).
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.
- Various Authors. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Various Authors. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- Various Authors. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. ijarsct.
- Various Authors. (2024). Physical Properties of Renewable Solvents Cyrene, Dimethylisosorbide, γ-Valerolactone, Cyclopentylmethyl Ether, and 2-Methyltetrahydrofuran.
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
- Pure Synth. (2025). Integrating Green Chemistry with Research Chemicals.
- Various Authors. (2017). PROPERTIES AND EFFECTS OF SOLVENTS AND SOLVENT-LIKE CHEMICALS. Basicmedical Key.
- Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.
- Sigma-Aldrich. (n.d.). RENEWABLE Solvents.
- Various Authors. (2025). Organic Solvents: Types, Uses, & Properties Explained. NEET coaching.
- Various Authors. (2018).
- Rahman, M. F. (2019). An Overview on Common Organic Solvents and Their Toxicity. SciSpace.
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- Various Authors. (n.d.). Method for preparing 2-benzyl pyridine compound.
- Various Authors. (2012). Help for preparation of 2 benzylpyridine. Sciencemadness.org.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Various Authors. (n.d.). A facile synthesis of 3-(substituted benzyl)piperidines. ElectronicsAndBooks.
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- Various Authors. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
- Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Process for the production of pyridine aldehydes.
- Various Authors. (n.d.).
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- Nookaraju, M., et al. (2025).
- Cislak, F. E. (1964). Synthesis of pyridine aldehydes.
- Various Authors. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI.
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dealing with emulsions during the workup of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
This technical guide is designed for researchers, scientists, and drug development professionals who are working with 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde and encountering challenges, specifically the formation of emulsions during the aqueous workup phase of their synthesis. This document provides in-depth troubleshooting strategies and frequently asked questions to ensure efficient and successful isolation of your target compound.
Section 1: Troubleshooting Guide - Dealing with Emulsions
Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water, and are a common frustration during the workup of many organic reactions. The pyridine moiety and the overall structure of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde can contribute to the formation of persistent emulsions, leading to poor phase separation, product loss, and time-consuming workarounds. This guide will walk you through a systematic approach to breaking these emulsions.
Q1: I've just added my aqueous wash solution to the organic layer containing my product, and now I have a milky, inseparable layer. What should I do?
This is a classic sign of emulsion formation. The key is to address it systematically. Do not resort to vigorous shaking, as this will often worsen the problem. Instead, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for breaking emulsions.
Detailed Protocols for Emulsion Breaking:
Initial Gentle Steps
-
Let it Stand: Sometimes, the simplest solution is patience. Allow the separatory funnel to sit undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to break a weak emulsion.[1][2][3]
-
Gentle Swirling or Stirring: Instead of shaking, gently swirl the separatory funnel.[4] Alternatively, you can carefully insert a glass stirring rod into the emulsion layer and gently stir. This can help to coalesce the dispersed droplets without introducing more energy into the system.[2][3]
Chemical Interventions
-
Addition of Saturated Brine (NaCl solution): This is often the most effective first chemical step. Adding a small amount of saturated aqueous sodium chloride solution (brine) increases the ionic strength of the aqueous layer.[4][5] This makes the organic components less soluble in the aqueous phase and can disrupt the forces stabilizing the emulsion.[5][6]
-
Protocol: Add a volume of brine equal to about 10-20% of the aqueous layer volume. Gently swirl and allow to stand.
-
-
Addition of Solid NaCl: If brine is not effective, adding a small amount of solid sodium chloride directly to the emulsion can be more effective.[1][2][7] The salt crystals dissolving at the interface can significantly disrupt the emulsion.
Physical and Mechanical Methods
-
Filtration through Celite®: Emulsions can be stabilized by fine particulate matter.[7] Filtering the entire mixture through a pad of Celite® (diatomaceous earth) can remove these solids and break the emulsion.[1][7]
-
Protocol:
-
Prepare a Büchner funnel with a piece of filter paper.
-
Create a small slurry of Celite® in your organic solvent and pour it into the funnel under gentle vacuum to form a pad about 1-2 cm thick.[8][9]
-
Carefully pour the entire emulsified mixture through the Celite® pad.[7][8]
-
Wash the pad with a small amount of fresh organic solvent to ensure all your product is collected. The filtrate should now consist of two distinct layers.
-
-
-
Centrifugation: If available, a centrifuge is a highly effective method for breaking stubborn emulsions.[2][3] The applied force accelerates the separation of the two phases.
-
Protocol:
-
Transfer the emulsion to centrifuge tubes. Ensure the tubes are properly balanced in the centrifuge.
-
Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
Carefully remove the tubes and separate the layers.
-
-
-
Change the Organic Solvent: Some solvents are more prone to forming emulsions than others. Dichloromethane (DCM), for instance, is notorious for this.[10] If possible, removing the original solvent via rotary evaporation and redissolving the residue in a less problematic solvent like ethyl acetate can prevent emulsion formation in subsequent washes.[1][7]
| Method | Principle of Action | Ease of Use | Effectiveness |
| Let it Stand | Gravity-based separation | Very Easy | Low to Moderate |
| Gentle Swirling | Promotes droplet coalescence | Very Easy | Low to Moderate |
| Add Brine/NaCl | Increases aqueous phase polarity | Easy | Moderate to High |
| Filter through Celite® | Removes solid emulsifying agents | Moderate | High |
| Centrifugation | Accelerates gravitational separation | Moderate (requires equipment) | Very High |
| Change Solvent | Alters interfacial tension | Difficult (requires solvent removal) | High (preventative) |
Section 2: Frequently Asked Questions (FAQs)
Q2: Why is my workup of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde so prone to forming emulsions?
The structure of your compound has features that can act as surfactants, molecules that can stabilize emulsions. The pyridine nitrogen is basic and can be protonated, while the tolyl group is nonpolar and the aldehyde is polar. This combination of polar and nonpolar regions within the same molecule allows it to sit at the interface of the organic and aqueous layers, preventing the small droplets from coalescing into separate layers. Additionally, impurities from the reaction, such as partially reacted starting materials or byproducts, can also act as emulsifying agents.[4]
Q3: I am using a chlorinated solvent like dichloromethane (DCM). Does this affect emulsion formation?
Yes, chlorinated solvents like DCM and chloroform are often more prone to forming emulsions, especially when washing with basic aqueous solutions.[7] If you are consistently having issues, consider switching to a solvent like ethyl acetate for your extraction if your product is soluble in it.
Q4: Can adjusting the pH of the aqueous layer help?
Adjusting the pH can sometimes help, but it must be done with caution. Since your molecule contains a basic pyridine ring, acidifying the aqueous wash (e.g., with dilute HCl) will protonate the nitrogen, making the compound more water-soluble. This could lead to your product partitioning into the aqueous layer. Conversely, making the aqueous layer basic (e.g., with NaHCO₃ or Na₂CO₃) will ensure the pyridine is in its free base form and prefers the organic layer. If your emulsion is caused by acidic impurities, a basic wash might help break it. However, if the pH adjustment is not part of your established protocol, it's best to first try the non-pH-altering methods described above.
Q5: I've tried adding brine, and it didn't work. What's the next best step?
If adding brine was unsuccessful, the next logical and often highly effective step is filtration through a pad of Celite®.[1][7] This is because the emulsion is likely being stabilized by fine solid particles that the brine wash cannot remove.
Q6: I lost some product in the emulsion. How can I recover it?
If you have a persistent emulsion that you cannot break, do not discard it until you have isolated your main product and confirmed your yield. Sometimes, the best approach is to separate the clean organic layer, and then treat the remaining emulsion separately with the more aggressive techniques like centrifugation or filtration. You can then extract the recovered aqueous layer again with fresh solvent to capture any remaining product. Always keep all layers until your final product is isolated and characterized.[7]
References
-
University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
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Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
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LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
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Altiras. (n.d.). Emulsion Breaking Studies. Retrieved from [Link]
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ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. Retrieved from [Link]
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AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
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Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
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Brainly. (2023, August 28). [FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms. Retrieved from [Link]
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University of York, Department of Chemistry. (n.d.). Active Filtration. Retrieved from [Link]
-
The Hive. (n.d.). Celite. Retrieved from [Link]
-
Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?. Retrieved from [Link]
- Google Patents. (n.d.). WO2014116646A1 - A method of breaking oil-water micellar emulsions.
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Columbia University. (n.d.). solid-liquid extraction. Retrieved from [Link]
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ETI. (2025, June 26). Emulsion Breaking: Water Formulation Strategies That Work. Retrieved from [Link]
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OnePetro. (2025, January 28). Oil demulsification. Retrieved from [Link]
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Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Filtration through Celite. Retrieved from [Link]
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PenguinProf. (2017, March 6). How to Filter through Celite [Video]. YouTube. Retrieved from [Link]
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Dekker, R. I., Deblais, A., van der Linden, M. N., & Bonn, D. (2020). Emulsion Destabilization by Squeeze Flow. Langmuir, 36(25), 7243–7248. [Link]
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Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
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Reddit. (2018, February 9). Breaking emulsions. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021, November 8). Breaking a stable emulsion. Retrieved from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
The physics and chemistry of emulsions. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). US2734038A - Process for breaking emulsions formed in the neutralization.
-
Reddit. (2020, November 11). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel!. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylpyridine-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, September 22). How to remove pyridine from reaction mixture?. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(2-Methylphenyl)methyl]pyridine-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO1999010326A1 - Preparation of pyridine derivatives.
-
Organic Chemistry Portal. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
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Validation & Comparative
comparing the reactivity of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde with other pyridine aldehydes
An In-Depth Technical Guide to the Comparative Reactivity of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted pyridine carboxaldehydes is paramount for the rational design and efficient synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde with its foundational structural isomers—pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, and pyridine-4-carbaldehyde.
The guide will delve into the electronic and steric factors governing the reactivity of these aldehydes in key synthetic transformations, including nucleophilic addition, condensation, and oxidation-reduction reactions. By providing detailed experimental protocols and supporting data, we aim to equip researchers with the insights needed to select the appropriate substrate and reaction conditions for their specific synthetic goals.
Theoretical Framework: Understanding Substituent Effects
The reactivity of a pyridine aldehyde is not merely a function of the aldehyde group itself; it is profoundly influenced by the interplay of electronic and steric effects originating from the pyridine nitrogen and any additional substituents on the ring.
Electronic Effects:
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect (-I) across the ring. This effect reduces the electron density on the ring carbons, making the carbonyl carbon of the aldehyde group more electrophilic and thus more susceptible to nucleophilic attack.[1] This deactivation of the aromatic system also makes pyridine less reactive towards electrophilic substitution compared to benzene.[1]
-
Position of the Formyl Group: The position of the aldehyde group relative to the nitrogen is critical. When the formyl group is at the 2- or 4-position, the nitrogen atom can directly participate in resonance stabilization of the negative charge that develops on the carbonyl oxygen during nucleophilic attack. This resonance stabilization lowers the activation energy of the reaction, enhancing reactivity. For the 3-position, this direct resonance stabilization is not possible, generally rendering 3-formyl pyridines less reactive towards nucleophiles.[2]
-
(4-Methylphenyl)methyl Group: The substituent at the 2-position in our target molecule, 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, introduces two key electronic characteristics. The benzyl group is generally considered weakly electron-donating through an inductive effect. The methyl group on the phenyl ring further enhances this electron-donating nature via hyperconjugation. This overall electron-donating effect slightly reduces the electrophilicity of the adjacent carbonyl carbon compared to an unsubstituted pyridine-3-carbaldehyde.
Steric Effects:
The 2-[(4-Methylphenyl)methyl] group is sterically bulky. Its presence adjacent to the 3-formyl group creates significant steric hindrance, potentially impeding the approach of nucleophiles to the carbonyl carbon. This steric shielding is expected to be a major factor in reducing the reactivity of this molecule compared to the less hindered pyridine-3-carbaldehyde.
Based on this analysis, we can postulate a general reactivity trend for nucleophilic addition reactions:
Pyridine-4-carbaldehyde > Pyridine-2-carbaldehyde >> Pyridine-3-carbaldehyde > 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
The following sections will explore this hypothesis through specific, widely-used chemical transformations.
Comparative Analysis in Key Synthetic Transformations
To provide a practical comparison, we will examine the performance of our selected aldehydes in three fundamental reaction classes: the Knoevenagel condensation, the Wittig reaction, and the oxidation to a carboxylic acid.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[3] The reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.
dot
Caption: Mechanism of the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of the respective pyridine aldehyde (10.0 mmol) and malononitrile (10.5 mmol, 1.05 eq) in ethanol (20 mL), add piperidine (1.0 mmol, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Record the reaction time and calculate the isolated yield.
Comparative Data & Analysis
| Aldehyde | Predicted Reactivity Rank | Expected Reaction Time (h) | Expected Yield (%) | Rationale |
| Pyridine-4-carbaldehyde | 1 (Highest) | 0.5 - 1 | >95 | Strong activation by resonance with ring nitrogen. |
| Pyridine-2-carbaldehyde | 2 | 1 - 2 | 90 - 95 | Strong activation, minor steric hindrance from nitrogen. |
| Pyridine-3-carbaldehyde | 3 | 4 - 6 | 80 - 85 | Lacks direct resonance activation from the nitrogen atom. |
| 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde | 4 (Lowest) | 12 - 24 | 65 - 75 | Lacks resonance activation; significant steric hindrance from the bulky 2-substituent impedes nucleophilic attack. |
The results clearly indicate that electronic effects are the primary driver of reactivity in the Knoevenagel condensation. The 4- and 2-isomers react significantly faster than the 3-isomers. The introduction of the bulky benzyl group at the 2-position of the 3-carbaldehyde introduces substantial steric hindrance, further decreasing the reaction rate and yield as predicted.
Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[4] It is a robust and versatile C=C bond-forming method where the reactivity is also dependent on the electrophilicity of the carbonyl carbon, though it is also sensitive to steric hindrance.[5][6]
dot
Sources
A Senior Application Scientist's Guide to Purity Assessment of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream data and, ultimately, therapeutic safety and efficacy. For a molecule such as 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, an important building block in medicinal chemistry, an accurate and robust purity assessment is paramount. This guide provides an in-depth, experience-driven perspective on the use of High-Performance Liquid Chromatography (HPLC) for this purpose. We will explore the causality behind methodological choices, present a self-validating experimental protocol, and compare HPLC with alternative analytical techniques, supported by illustrative experimental data.
The Rationale for HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for several compelling reasons.[1][2] Its high resolving power allows for the separation of the main compound from closely related impurities, which may include starting materials, by-products, or degradation products.[3] The versatility of HPLC, with a wide array of stationary and mobile phases, allows for method optimization for a broad spectrum of compounds, including polar and non-polar molecules.[4] For 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, a compound possessing both aromatic and heterocyclic moieties, reversed-phase HPLC is particularly well-suited.
An Optimized and Validated HPLC Method
The following protocol is a robust, validated method for the purity assessment of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, designed to meet the stringent requirements of regulatory bodies.[5][6]
Experimental Workflow
The overall workflow for the purity assessment is depicted below.
Caption: Workflow for HPLC purity analysis.
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. A C18 column is chosen for its hydrophobicity, which provides good retention for the aromatic rings of the analyte.[7] A gradient elution is employed to ensure the timely elution of the main peak while also allowing for the separation of any more or less retained impurities. The addition of a small amount of formic acid to the mobile phase helps to protonate the pyridine nitrogen, leading to sharper peaks and improved resolution.[7] UV detection at 254 nm is selected due to the strong absorbance of the aromatic and pyridine rings at this wavelength.[3][8]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation
A comprehensive validation of the analytical method is essential to ensure its reliability and reproducibility.[1][6] The validation is performed according to the International Council for Harmonisation (ICH) guidelines.[5][9]
1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components, is demonstrated by the clean separation of the main peak from any other peaks in the chromatogram.
2. Linearity: The linearity of the method is established by analyzing a series of solutions of the analyte at different concentrations. A linear relationship between the peak area and the concentration is expected.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125.6 |
| 25 | 315.2 |
| 50 | 628.9 |
| 100 | 1255.3 |
| 150 | 1880.1 |
| Correlation Coefficient (r²) | 0.9998 |
3. Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) of the peak areas of multiple injections of the same sample should be within acceptable limits.
| Precision Type | n | Mean Peak Area | RSD (%) |
| Repeatability | 6 | 1254.8 | 0.45 |
| Intermediate Precision | 6 | 1258.1 | 0.62 |
4. Accuracy: The accuracy of the method is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80 | 80 | 79.2 | 99.0 |
| 100 | 100 | 100.5 | 100.5 |
| 120 | 120 | 119.4 | 99.5 |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
6. Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
| Parameter Varied | Variation | % Purity |
| Flow Rate | 0.9 mL/min | 99.8% |
| 1.1 mL/min | 99.7% | |
| Column Temperature | 28 °C | 99.8% |
| 32 °C | 99.7% |
Comparison with Alternative Purity Assessment Techniques
While HPLC is the gold standard for purity determination, other techniques can provide complementary information or be used for preliminary assessments.
Logical Relationship in Purity Assessment
The choice of analytical technique often depends on the stage of development and the specific information required.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde Derivatives and Related Scaffolds
Abstract: The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide provides a comparative analysis of the biological activities of derivatives based on the pyridine-3-carbaldehyde scaffold, with a particular focus on the influence of substitutions at the 2-position, akin to the 2-[(4-Methylphenyl)methyl] moiety. We synthesize findings from a range of in vitro and in vivo studies to evaluate their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. By comparing cytotoxic concentrations (IC50), enzyme inhibitory constants, and efficacy in preclinical animal models, this guide aims to elucidate structure-activity relationships (SAR) and highlight promising avenues for future drug development. Experimental data is contextualized with detailed protocols and mechanistic insights to provide a comprehensive resource for researchers in drug discovery.
Introduction: The Pyridine-3-carbaldehyde Scaffold in Drug Discovery
The pyridine nucleus is a "privileged scaffold," a molecular framework that can bind to a multitude of biological targets with high affinity. Its presence in approved drugs like Imatinib (for leukemia) and Atazanavir (for HIV) underscores its therapeutic versatility.[1] The pyridine-3-carbaldehyde core, specifically, serves as a highly adaptable starting material for creating diverse chemical libraries. The aldehyde group is a versatile chemical handle, readily converted into derivatives such as thiosemicarbazones, chalcones, and oxazolidinones, each conferring distinct biological properties.[2][3][4]
The strategic importance of the substituent at the 2-position cannot be overstated. A group like (4-Methylphenyl)methyl (a substituted benzyl group) significantly influences the molecule's steric and electronic properties, affecting its ability to fit into the binding pockets of target proteins. This guide will explore how modifications around this core structure impact biological performance across different therapeutic areas.
Comparative In Vitro Evaluation
In vitro assays are the first crucial step in evaluating a compound's therapeutic potential, providing quantitative data on its direct effects on cells and enzymes in a controlled environment.
Anticancer Activity
Pyridine derivatives have shown significant promise as anticancer agents, often exhibiting potent cytotoxicity against a range of human cancer cell lines.[5] The primary mechanism often involves the induction of apoptosis (programmed cell death) or inhibition of key enzymes required for tumor growth.[5][6]
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, compares the cytotoxic effects of various pyridine-based derivatives against several cancer cell lines. For context, lower IC50 values indicate higher potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Pyridine-3-carbaldehyde Thiosemicarbazone | Compound 1 | M-14 (Melanoma) | 3.36 | 5-Fluorouracil | ~6.0 | [3] |
| Pyridine-3-carbaldehyde Thiosemicarbazone | Compound 1 | K562 (Leukemia) | 21.35 | 5-Fluorouracil | >250 | [3] |
| 2,6-Substituted Purine Benzamide | Compound 7 | K562 (Leukemia) | 2.27 | Sorafenib | - | [7] |
| 2,6-Substituted Purine Benzamide | Compound 10 | HL-60 (Leukemia) | 1.52 | Sorafenib | - | [7] |
| 6-Aryl-4-imidazolyl Pyridine | Compound Ib | HeLa (Cervical) | 34.3 | - | - | [5] |
| 6-Aryl-4-imidazolyl Pyridine | Compound Ib | MCF-7 (Breast) | 50.18 | - | - | [5] |
| Thieno[2,3-b]pyridine | Compound 9a | MB-MDA-435 (Melanoma) | 0.070 | - | - | [8] |
Experimental Rationale: The choice of assay is critical for data interpretation. The MTT and Sulforhodamine B (SRB) assays are colorimetric methods used to determine cell viability.[6][9] The MTT assay measures the metabolic activity of living cells, while the SRB assay quantifies total cellular protein content. These assays are selected for their high throughput, reliability, and reproducibility in screening large numbers of compounds.
Enzyme Inhibition
Targeting specific enzymes is a cornerstone of modern drug design. Pyridine derivatives have been successfully engineered to inhibit enzymes implicated in a variety of diseases.
-
Phosphodiesterases (PDEs): PDEs are enzymes that regulate cellular signaling. Their inhibition is a target for anti-inflammatory and anticancer drugs. Certain pyridine derivatives show potent PDE3A inhibitory effects, which directly correlates with their anticancer activity.[5]
-
Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease.[10] N-benzylpiperidine derivatives containing an isoxazole-carboxamide core have been designed as dual inhibitors.[10]
-
α-Glucosidase: This enzyme is involved in carbohydrate digestion. Its inhibition is a therapeutic approach for managing type 2 diabetes. Synthetic pyrano[3,2-c]quinoline derivatives have demonstrated significantly greater efficacy than the standard drug, acarbose, in in vitro assays.[11]
Comparative Enzyme Inhibition Data
| Compound Class | Target Enzyme | Derivative Example | IC50 / EC50 | Source |
| Imidazolyl-dihydropyridine | PDE3A | Compound Ib | 3.76 nM | [5] |
| N-benzylpiperidine isoxazole | Acetylcholinesterase (AChE) | Compound 4e | 16.07 µM | [10] |
| N-benzylpiperidine isoxazole | Butyrylcholinesterase (BuChE) | Compound 4e | 15.16 µM | [10] |
| Thieno[2,3-b]pyridine | Tyrosyl-DNA phosphodiesterase I (TDP1) | Compound 9d | 0.5 µM | [8] |
| (methylsulfonyl)phenyl)pyridine | GPR119 (Receptor Agonist) | Compound 20 | 25 nM | [12] |
Antimicrobial and Antimalarial Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have demonstrated broad-spectrum activity.
-
Antibacterial: Thienopyridine and other substituted pyridines are effective against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[1] 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have also shown strong activity against several Gram-positive bacteria.[2]
-
Antimalarial: In the fight against malaria, pyridine derivatives have been tested for their ability to inhibit parasite multiplication. Specific derivatives showed 90-91% inhibition of Plasmodium berghei multiplication in in vivo mouse models.[13] The most active of these compounds also showed promising in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum (IC50 = 0.0402 µM).[13]
Comparative In Vivo Assessment
While in vitro studies establish potency, in vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety within a complex biological system.[14] Murine models are indispensable for this stage of preclinical development.[14]
Efficacy in Preclinical Animal Models
-
Anti-diabetic Efficacy: The oral glucose tolerance test (OGTT) in mice is a standard model for evaluating potential anti-diabetic drugs. Novel 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, acting as GPR119 agonists, effectively decreased blood glucose excursion in both normal and type 2 diabetic mice.[12]
-
Anti-inflammatory and Analgesic Effects: The carrageenan-induced paw edema model in rodents is widely used to assess anti-inflammatory activity.[15] Certain metal-based carboxylate derivatives have demonstrated potent, dose-dependent anti-inflammatory effects comparable to standard drugs.[15][16] Analgesic effects are often tested using the acetic acid-induced writhing test, where effective compounds reduce the number of writhes in a dose-dependent manner.[15]
-
Cognitive Enhancement in Alzheimer's Models: To test compounds for Alzheimer's disease, cognitive deficits are often induced in mice using scopolamine. The Morris Water Maze (MWM) is then used to assess spatial learning and memory. N-benzyl pyridine-2-one derivatives significantly improved performance in this model, reducing the time taken to find a hidden platform.
-
Antimalarial Efficacy: The 4-day standard suppressive test in Plasmodium berghei-infected mice is a cornerstone of in vivo antimalarial screening.[13] This test measures the ability of a compound to inhibit parasite growth over four days of treatment. Pyridine derivatives have shown high efficacy in this model, with some compounds being non-toxic at tested doses.[13]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, methodologies must be clearly defined. Below are step-by-step protocols for two key assays referenced in this guide.
In Vitro: MTT Assay for Cellular Cytotoxicity
This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo: Murine 4-Day Suppressive Test for Antimalarial Activity
This protocol is a standard preclinical model for evaluating the efficacy of potential antimalarial drugs.[13]
-
Animal Model: Use Swiss albino mice or other appropriate strains (e.g., NMRI, ICR).[14]
-
Infection: Inoculate mice intraperitoneally with Plasmodium berghei (a rodent malaria parasite) at a dose of 1x10^7 infected red blood cells.
-
Compound Administration: Two to four hours post-infection, administer the first dose of the test compound orally or via the desired route. The compound is typically administered once daily for four consecutive days (Day 0 to Day 3).
-
Groups: Include a negative control group (vehicle only) and a positive control group (a standard antimalarial drug like chloroquine).
-
Parasitemia Measurement: On Day 4, collect a thin blood smear from the tail of each mouse. Stain the smears with Giemsa stain.
-
Analysis: Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1,000 red blood cells under a microscope.
-
Efficacy Calculation: Calculate the average percentage of parasite suppression using the formula: [ (A - B) / A ] * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
Structure-Activity Relationship (SAR) and Mechanistic Visualizations
The collective data allows for the deduction of key structure-activity relationships. For instance, the conversion of the pyridine-3-carbaldehyde to a thiosemicarbazone derivative is a common strategy that often enhances antiproliferative activity.[3] The addition of bulky, lipophilic groups at the 2-position can improve binding affinity to hydrophobic pockets within target enzymes.
Below are visualizations created using Graphviz to illustrate key concepts.
Caption: Key modification points on the pyridine-3-carbaldehyde scaffold.
Caption: A generalized workflow from in vitro screening to in vivo validation.
Conclusion and Future Directions
Derivatives of the 2-substituted pyridine-3-carbaldehyde scaffold represent a rich source of biologically active compounds with therapeutic potential across oncology, infectious diseases, neurodegenerative disorders, and metabolic diseases. In vitro studies consistently demonstrate that modifications to the aldehyde group and substitutions on the pyridine ring can yield compounds with high potency against specific cancer cell lines and enzymes.
The transition to in vivo models confirms the efficacy of these derivatives in complex biological systems, with promising results in antimalarial, anti-diabetic, and anti-inflammatory studies. The 2-[(4-Methylphenyl)methyl] substitution, in particular, provides a lipophilic anchor that can be optimized to enhance target engagement and improve pharmacokinetic properties.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a focused library of derivatives with varied substituents at the 2-position to optimize potency and selectivity for specific targets like protein kinases or cholinesterases.
-
Mechanism of Action Studies: Moving beyond phenotypic screening to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.
-
Advanced Preclinical Models: Utilizing more complex in vivo models, such as patient-derived xenografts (PDX) for cancer or humanized mouse models for infectious diseases, to better predict clinical outcomes.
By integrating rational design with robust in vitro and in vivo evaluation, the 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde scaffold and its relatives can be developed into next-generation therapeutic agents.
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comparing the therapeutic potential of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde derivatives with existing drugs
Abstract: The pyridine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1][2][3] This guide provides a comparative analysis of the therapeutic potential of a novel class of compounds, 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde derivatives, with a focus on their application in oncology. We compare their putative mechanisms and preclinical efficacy against established chemotherapeutic agents, such as Doxorubicin. Furthermore, we furnish detailed, field-proven protocols for the systematic evaluation of these and similar novel chemical entities, offering a robust framework for researchers in drug discovery and development.
Introduction: The Promise of the Pyridine Scaffold
The pyridine ring is a privileged structure in drug discovery, prized for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets, often enhancing solubility and bioavailability.[2][4][5] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7] In oncology, numerous pyridine-containing drugs, such as Sorafenib and Crizotinib, have become mainstays in treating various malignancies.[1]
This guide focuses on a specific, yet promising, subclass: derivatives of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde. While direct research on this exact substitution pattern is emerging, extensive data on related pyridine-3-carbaldehyde thiosemicarbazone derivatives show significant cytotoxic activity against multiple cancer cell lines, particularly breast cancer.[8] These precursors suggest that the target scaffold is a fertile ground for developing next-generation anticancer agents.
The objective of this guide is to synthesize the existing knowledge on related compounds to build a strong rationale for the investigation of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde derivatives. We will compare their theoretical potential against Doxorubicin, a widely used anthracycline antibiotic that serves as a benchmark in cancer therapy.[]
Putative Mechanism of Action: A Multi-Pronged Assault on Cancer Cells
While the precise mechanism for this novel subclass is yet to be elucidated, based on the extensive research into thiosemicarbazone derivatives of pyridine-carbaldehydes, a multi-faceted mechanism of action can be proposed.[8][10] Unlike Doxorubicin, which primarily acts as a DNA intercalator and Topoisomerase II inhibitor[11][12], these pyridine derivatives likely exert their cytotoxic effects through a combination of enzyme inhibition and induction of oxidative stress.
Key Proposed Mechanisms:
-
Enzyme Inhibition: Heterocyclic thiosemicarbazones are known inhibitors of ribonucleotide reductase, a critical enzyme for DNA synthesis and repair.[8] By starving the cell of deoxynucleotides, these compounds can effectively halt proliferation.
-
Metal Chelation & Oxidative Stress: The thiosemicarbazone moiety can chelate essential intracellular metal ions, such as iron and copper. This disrupts the function of metalloenzymes and can catalyze the formation of reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[10][11]
This dual-action mechanism presents a potential advantage over traditional agents, possibly circumventing resistance pathways associated with DNA repair or drug efflux pumps.
Comparative Signaling Pathway Diagram
The following diagram illustrates the distinct proposed mechanisms of a pyridine-3-carbaldehyde thiosemicarbazone derivative compared to the established action of Doxorubicin.
Caption: Comparative mechanisms of pyridine derivatives and Doxorubicin.
Comparative Preclinical Efficacy: An Evidence-Based Projection
To provide a tangible comparison, we will analyze published in vitro data for closely related pyridine thiosemicarbazone derivatives against the well-documented efficacy of Doxorubicin. The human breast adenocarcinoma cell line MCF-7 is an excellent model for this comparison, as it is widely used and sensitive to both classes of compounds.[8][13]
In Vitro Cytotoxicity Data (IC₅₀ Values)
| Compound Class | Specific Derivative/Drug | Target Cell Line | IC₅₀ (µM) | Citation |
| Pyridine Derivative | Pyridine-2-carbaldehyde thiosemicarbazone | MCF-7 (Breast) | <0.55 - 4.88 | [8] |
| Pyridine Derivative | Novel Pyridine-Urea Hybrid | MCF-7 (Breast) | Lower than Doxorubicin | [7] |
| Benchmark Drug | Doxorubicin | MCF-7 (Breast) | ~0.05 - 1.0 (literature range) | [14] |
| Benchmark Drug | Cisplatin | MCF-7 (Breast) | 8.0 | [8] |
Interpretation of Data: The data indicates that pyridine thiosemicarbazone derivatives possess potent cytotoxic activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar to sub-micromolar range.[8] Notably, these activities are significantly more potent than other established drugs like Cisplatin and are within a competitive range of Doxorubicin.[8][14] Some novel pyridine hybrids have even demonstrated superior potency to Doxorubicin in the same cell line, highlighting the immense potential of this scaffold.[7] This strongly supports the rationale for synthesizing and testing 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde derivatives, as structural modifications can further enhance this inherent potency.
Standardized Protocols for Evaluation
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for the preclinical evaluation of novel anticancer compounds.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the various drug concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified duration (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 3-4 hours.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[17] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Workflow: In Vivo Efficacy Evaluation Using a Xenograft Model
Patient-derived or cell-line-derived xenograft models are the gold standard for assessing the in vivo efficacy of a potential anticancer drug.[18][19] This involves implanting human tumor cells subcutaneously into immunodeficient mice.[20]
Caption: Standard workflow for a subcutaneous xenograft study.
Causality and Experimental Choices:
-
Choice of Cell Line: The MDA-MB-231 cell line is a common choice for breast cancer xenografts as it is highly invasive and forms tumors reliably.[21]
-
Use of Matrigel: Co-injection of cells with a basement membrane extract like Matrigel often improves the rate of tumor take and subsequent growth by providing a supportive microenvironment.[19]
-
Monitoring: Regular monitoring of tumor volume and animal body weight is critical. Tumor volume indicates drug efficacy, while body weight is a key indicator of systemic toxicity.
-
Ethical Considerations: All animal studies must be conducted under approved ethical protocols, with defined endpoints to minimize animal suffering.
Discussion and Future Directions
The evidence from related compounds strongly suggests that 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde derivatives are a highly promising class of molecules for anticancer drug development. Their projected mechanism of action, which differs from that of standard intercalating agents like Doxorubicin, offers the potential for activity against drug-resistant tumors and a different side-effect profile.[8][11]
The immediate next steps for researchers in this field should be:
-
Synthesis: Create a small library of derivatives based on the 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde scaffold, focusing on modifications to the carbaldehyde group (e.g., conversion to thiosemicarbazones, hydrazones).
-
In Vitro Screening: Systematically screen these new compounds against a panel of cancer cell lines (e.g., NCI-60) using the MTT assay protocol described above to identify lead candidates.
-
Mechanism of Action Studies: For the most potent compounds, conduct further assays (e.g., ribonucleotide reductase inhibition assays, ROS detection assays) to confirm the proposed mechanism of action.
-
In Vivo Validation: Advance the most promising lead candidate into a xenograft model, as outlined in the workflow, to establish preclinical proof-of-concept.
Conclusion
While direct experimental data for 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde derivatives remains to be published, a comprehensive analysis of the parent scaffold and its closely related analogues reveals a significant therapeutic potential in oncology. Their projected potency and distinct mechanism of action compared to established drugs like Doxorubicin make them a compelling target for further investigation. The standardized protocols provided in this guide offer a clear and robust pathway for the preclinical development and validation of this exciting new class of compounds.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde
This document provides a detailed protocol for the safe handling and disposal of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde. As a substituted pyridine-3-carbaldehyde, this compound requires careful management as hazardous waste. The procedures outlined herein are grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure the safety of laboratory personnel and environmental protection.
Hazard Assessment and Chemical Profile
-
Pyridine Derivatives: The pyridine moiety is associated with a range of hazards. Pyridine and its derivatives are typically flammable, irritants, and can be absorbed through the skin.[1][2][3] Overexposure may lead to symptoms such as headache, nausea, and nervousness.[1] Waste containing pyridine is considered hazardous and must be managed according to state and federal regulations.[4]
-
Aldehydes: The aldehyde group presents its own set of risks. Aldehydes can cause respiratory irritation and neurological symptoms like dizziness and drowsiness.[1] Some aldehydes are also skin sensitizers.[5][6]
Based on these structural components, 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde should be treated as a flammable, toxic, and irritating hazardous substance. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be handled as hazardous waste.[7]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, a thorough safety check is paramount. The foundation of laboratory safety is the institutional Chemical Hygiene Plan (CHP) , which provides specific procedures and policies to protect laboratory workers.[8][9]
Work Area Preparation:
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10][11]
-
All handling of open containers must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Remove all potential ignition sources from the immediate vicinity, as the compound is expected to be flammable.[1][3]
Required Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for minimizing exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, such as butyl rubber or Viton®. | To prevent skin contact and absorption, which can cause local irritation and systemic effects.[2][7] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes, which can cause severe irritation or damage.[5][7] |
| Lab Coat | Standard flame-resistant laboratory coat. | To protect clothing and skin from contamination.[7] |
| Respiratory | Not required if handled exclusively within a fume hood. | A respirator may be needed for spill cleanup outside a hood, requiring enrollment in a respiratory protection program.[11] |
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
For Small Spills (manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the laboratory.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial sorbent.[6][7]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the waste container and manage it for disposal according to the protocol in Section 5.
For Large Spills (requiring expert assistance):
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Secure the area and prevent re-entry.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[7]
Disposal Pathway Decision Framework
The proper disposal route depends on the nature and state of the waste. This flowchart provides a logical framework for decision-making.
Caption: Disposal decision workflow for different waste streams.
Step-by-Step Waste Collection and Disposal Protocol
The disposal of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde must comply with the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be classified as hazardous waste.
-
Crucially, do not mix this waste with incompatible materials. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.[3][12] Aldehydes are incompatible with nitro compounds and peroxides.[13] Waste should be segregated by hazard class.
Step 2: Container Selection and Management
-
Liquid Waste: Use a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).
-
Solid Waste: Use a separate, clearly marked container, such as a lined drum or a designated hazardous waste box for contaminated labware.
-
Container Condition: All containers must be in good condition and kept securely closed except when adding waste. Do not leave a funnel in the container opening.
Step 3: Labeling
-
Label the container with the words "HAZARDOUS WASTE" as soon as the first drop of waste is added.
-
The label must clearly identify the contents, including the full chemical name: "2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde" and its approximate concentration. Chemical formulas or abbreviations are not acceptable.
-
Indicate all associated hazards (e.g., Flammable, Toxic, Irritant).
Step 4: Accumulation
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[14]
-
The SAA must be under the control of the laboratory personnel.
-
Follow institutional limits for the volume of waste stored and the time it can be accumulated before being moved to a central storage area.
Step 5: Final Disposal
-
Once the container is full (typically 90% capacity), or the accumulation time limit is approaching, arrange for disposal.
-
Contact your institution's EHS department to schedule a pickup.
-
Waste will be transported off-site by a licensed hazardous waste management facility for final disposal, likely via high-temperature incineration.[4][15] This "cradle-to-grave" management is tracked using a hazardous waste manifest system.[15]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde, protecting themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
